Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(21)18-10-8-17(9-11-18)14(20)12-4-6-13(7-5-12)19(22)23/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGPWZQBCGONPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377456 | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509073-62-5 | |
| Record name | 1,1-Dimethylethyl 4-(4-nitrobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509073-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in organic synthesis and pharmaceutical research. This document details its physicochemical characteristics, and outlines a general synthetic approach, and safety considerations.
Chemical and Physical Properties
This compound is a multifaceted organic compound utilized as a building block in the synthesis of more complex molecules. The presence of a Boc-protected piperazine ring and a nitrobenzoyl moiety makes it a versatile precursor for developing a wide range of biologically active compounds.[1]
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 509073-62-5 |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.355 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Storage Temperature | 2-8°C |
Synthesis
A general, logical synthesis workflow for this compound is proposed, starting from commercially available reagents. This pathway involves the acylation of a protected piperazine derivative.
General Experimental Protocol
A plausible method for the synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
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A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate and the non-nucleophilic base in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled mixture.
-
Allow the reaction to stir at 0°C for a designated period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final product.
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// Edges Reagents -> Reaction [label="1. Mix"]; Reaction -> Workup [label="2. Quench"]; Workup -> Purification [label="3. Isolate Crude"]; Purification -> Product [label="4. Purify"]; } caption: General synthesis workflow for the target compound.
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic peaks can be anticipated.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperazine ring protons (multiplets, ~3.5-3.8 ppm), and the aromatic protons of the nitrobenzoyl group (doublets, ~7.6 and ~8.3 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), piperazine ring carbons (~40-50 ppm), the carbonyl carbon (~168 ppm), and the aromatic carbons of the nitrobenzoyl group (~124-150 ppm). |
| IR (Infrared) | Characteristic absorption bands for the carbonyl group (C=O) of the amide (~1640 cm⁻¹), the C=O of the carbamate (~1690 cm⁻¹), and the nitro group (NO₂) stretching vibrations (~1520 and ~1350 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 335.355. |
Biological Activity and Applications
The biological activity of this compound has not been extensively documented in publicly accessible literature. However, the piperazine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with diverse biological activities. The nitroaromatic moiety can also be a key feature for certain biological actions or serve as a synthetic handle for further chemical modifications.
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research. The presence of the reactive nitro group and the Boc-protected piperazine allows for sequential and site-selective modifications, making it a valuable tool in the construction of compound libraries for drug discovery screening.
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// Properties Structure [label="Key Structural Features:\n- Boc-piperazine\n- Nitrobenzoyl group", fillcolor="#F1F3F4", fontcolor="#202124"]; Function [label="Primary Function:\nChemical Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="Potential Applications:\n- Pharmaceutical Synthesis\n- Medicinal Chemistry Research", fillcolor="#FBBC05", fontcolor="#202124"]; Transformation [label="Key Chemical Transformations:\n- Nitro group reduction to amine\n- Boc deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> Structure [dir=back]; Compound -> Function; Function -> Application; Structure -> Transformation; } caption: Logical relationships of the compound's properties.
Safety and Handling
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Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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First Aid:
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If on skin: Wash with plenty of soap and water.
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If inhaled: Move the person to fresh air and keep them comfortable for breathing.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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In case of accidental ingestion or if irritation persists, seek medical attention.
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It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.
References
In-Depth Technical Guide: Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate (CAS 509073-62-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, with CAS number 509073-62-5, is a key building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperazine ring coupled with a nitrobenzoyl moiety, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant role in the development of pharmacologically active agents. The strategic importance of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications, primarily the reduction of the nitro group to an amine and the deprotection of the piperazine nitrogen. These transformations open pathways to diverse molecular scaffolds, particularly for the generation of libraries of compounds for high-throughput screening in drug discovery programs.
Chemical Properties and Data
This compound is a stable solid compound at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[1] The nitro group is a key functional handle, serving as a precursor to a primary amine, which is a common pharmacophore in many biologically active molecules.
Table 1: Physicochemical and Registry Information
| Property | Value | Reference(s) |
| CAS Number | 509073-62-5 | [2] |
| Molecular Formula | C₁₆H₂₁N₃O₅ | [2] |
| Molecular Weight | 335.36 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C | [2] |
| MDL Number | MFCD06659593 | [2] |
Note: Specific physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of a protected piperazine with a nitro-substituted benzoyl chloride. This standard amide bond formation is a robust and high-yielding reaction.
General Synthesis Protocol: Acylation of 1-Boc-piperazine
This protocol describes the synthesis via the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
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Extraction: Extract the aqueous layer with the reaction solvent (e.g., DCM) two to three times.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, anticancer, and CNS-targeting drugs.[3] The piperazine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties.
Key Chemical Transformations
The true utility of this compound in drug discovery is realized through two primary transformations of its functional groups, which can be performed selectively.
3.1.1. Reduction of the Nitro Group
A common subsequent step is the reduction of the aromatic nitro group to a primary amine, yielding tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate. This transformation introduces a key pharmacophoric element and a versatile functional group for further derivatization.
Experimental Protocol: Catalytic Hydrogenation
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Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the desired amino product, which can be used in the next step with or without further purification.
3.1.2. Deprotection of the Piperazine Nitrogen
The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the piperazine ring. This allows for the introduction of various substituents at this position.
Experimental Protocol: Acidic Deprotection
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Reaction Setup: Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).
Application in the Synthesis of Kinase Inhibitors
The 4-aminobenzoyl-piperazine scaffold, readily accessible from the title compound, is a privileged structure in the design of various kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The primary amine of the aminobenzoyl moiety can be further functionalized to interact with key residues in the ATP-binding pocket of kinases, while the second nitrogen of the piperazine ring can be modified to tune solubility, cell permeability, and to target different regions of the kinase. Many kinase inhibitors feature a piperazine ring, highlighting the importance of intermediates like the one discussed.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its well-defined structure allows for predictable and selective chemical modifications, providing a reliable route to a diverse range of complex molecules. The ability to easily unmask two key functional groups—an aromatic amine and a secondary piperazine amine—makes it an indispensable tool for medicinal chemists in the quest for novel therapeutics. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this versatile building block.
References
In-Depth Technical Guide: Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a likely synthetic protocol, and explores its potential, yet currently undocumented, biological significance.
Core Compound Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.355 g/mol |
| CAS Number | 509073-62-5 |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane, would be added a tertiary amine base like triethylamine (1.1-1.5 equivalents). The reaction mixture would then be cooled to 0°C in an ice bath.
-
Acylation: A solution of 4-nitrobenzoyl chloride (1.0-1.2 equivalents) in the same solvent would be added dropwise to the cooled mixture.
-
Reaction Monitoring: The reaction would be stirred at 0°C for a period and then allowed to warm to room temperature. Progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction would be quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer would be separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Purification: The crude product would likely be purified by column chromatography on silica gel to yield the pure this compound.
Potential Biological Significance and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity, mechanism of action, or signaling pathway involvement of this compound. However, the piperazine moiety is a well-known pharmacophore present in a wide array of biologically active compounds. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutics.
The presence of the nitroaromatic group opens up possibilities for derivatization, such as reduction to an amine, which could then be further functionalized to create libraries of compounds for screening against various biological targets.
Logical Relationship for Drug Discovery:
Caption: Drug discovery workflow from the title compound.
Given the diverse activities of piperazine-containing drugs, potential areas of investigation for derivatives of this compound could include:
-
Antimicrobial Activity: Many piperazine derivatives exhibit antibacterial and antifungal properties.
-
Anticancer Activity: The piperazine scaffold is found in several kinase inhibitors and other anticancer agents.
-
Central Nervous System (CNS) Activity: Piperazine derivatives are known to act on various CNS targets.
Further research is required to elucidate any inherent biological activity of this compound and to explore the therapeutic potential of its derivatives.
Elucidation of the Structure of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the structure of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, a probable synthetic route, and an in-depth analysis of its expected spectroscopic characteristics. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a multifaceted organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research.[1] Key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 509073-62-5[1][2] |
| Molecular Formula | C₁₆H₂₁N₃O₅[1][2] |
| Molecular Weight | 335.355 g/mol [1][2] |
| Appearance | Expected to be a solid |
| Storage | 2-8°C[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a standard amide coupling reaction. A probable and efficient method involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[3]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 2 to 16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the piperazine ring, and the 4-nitrobenzoyl moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.30 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~ 7.60 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~ 3.80 - 3.40 | Multiplet | 8H | Piperazine ring protons |
| 1.48 | Singlet | 9H | tert-Butyl protons |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the piperazine carbons, and the carbons of the tert-butyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide) |
| ~ 154 | C=O (Carbamate) |
| ~ 150 | Aromatic C-NO₂ |
| ~ 142 | Aromatic quaternary carbon |
| ~ 128 | Aromatic CH |
| ~ 124 | Aromatic CH |
| ~ 80 | Quaternary carbon of tert-butyl group |
| ~ 45 - 40 | Piperazine CH₂ |
| ~ 28 | CH₃ of tert-butyl group |
Predicted FT-IR Spectral Data
The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2970-2850 | Aliphatic C-H stretch |
| ~ 1690 | C=O stretch (Amide) |
| ~ 1640 | C=O stretch (Carbamate) |
| ~ 1520 & 1345 | Asymmetric and symmetric NO₂ stretch |
| ~ 1600-1450 | Aromatic C=C stretch |
| ~ 1240 | C-N stretch |
| ~ 1160 | C-O stretch |
Predicted Mass Spectrometry Data
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 335. Key fragmentation patterns would likely involve the loss of the tert-butyl group (-57), the Boc group (-101), and cleavage of the amide bond.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic workflow for the preparation of the title compound.
References
Spectroscopic and Structural Elucidation of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. This compound serves as a versatile building block in medicinal chemistry and drug discovery, making a thorough understanding of its structural features imperative.[1] The following sections present predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and logical diagrams to facilitate its synthesis and analysis.
Chemical Structure and Properties
This compound is a key intermediate in organic synthesis, valued for its application in the development of more complex molecules, particularly in pharmaceutical research.[1] The presence of the nitro group and the piperazine ring makes it a versatile precursor for compounds with potential therapeutic applications.[1]
| Property | Value |
| CAS Number | 509073-62-5 |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.36 g/mol |
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the following tables summarize the expected spectroscopic data based on the chemical structure and known spectral correlations for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.60 | d | 2H | Ar-H (meta to NO₂) |
| ~3.80 | t | 2H | Piperazine-H |
| ~3.60 | t | 2H | Piperazine-H |
| ~3.50 | t | 2H | Piperazine-H |
| ~3.30 | t | 2H | Piperazine-H |
| 1.48 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | C=O (amide) |
| ~154.5 | C=O (carbamate) |
| ~150.0 | Ar-C (C-NO₂) |
| ~142.0 | Ar-C |
| ~128.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~80.5 | -C(CH₃)₃ |
| ~47.0 | Piperazine-CH₂ |
| ~42.0 | Piperazine-CH₂ |
| 28.4 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2975, 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1640 | Strong | C=O stretch (amide) |
| ~1520, 1345 | Strong | N-O stretch (nitro group) |
| ~1240 | Strong | C-N stretch |
| ~1160 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| m/z | Interpretation |
| 336.1503 | [M+H]⁺ (Calculated for C₁₆H₂₂N₃O₅⁺) |
| 358.1322 | [M+Na]⁺ (Calculated for C₁₆H₂₁N₃O₅Na⁺) |
| 279.1292 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
| 150.0240 | [O₂NC₆H₄CO]⁺ (4-nitrobenzoyl fragment) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample (approximately 10-20 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing tetramethylsilane (TMS) as an internal standard. Data acquisition and processing would be performed using standard software.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
High-resolution mass spectra would be acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The analysis would be performed in positive ion mode.
Logical and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathway and the experimental workflow for the spectroscopic analysis of this compound.
References
Determining the Solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for determining the solubility of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate reliable and comparable solubility data.
Introduction
This compound is a building block frequently utilized in the synthesis of complex, biologically active molecules.[1] Its solubility in various organic solvents is a critical parameter for process development, formulation, and purification strategies in medicinal chemistry and drug discovery. Understanding the solubility profile allows for the optimization of reaction conditions, crystallization processes, and the selection of appropriate analytical techniques.
Predicted Solubility Characteristics
In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the molecular structure of this compound. The molecule possesses both polar (nitro group, amide carbonyl, carbamate carbonyl) and non-polar (tert-butyl group, aromatic ring, piperazine ring) functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.[2] Generally, it is expected to be more soluble in polar aprotic solvents and less soluble in non-polar and polar protic solvents.
Caption: Predicted solubility based on molecular structure.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to determine this data experimentally. The following table provides a recommended structure for presenting the obtained results for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Acetone | 25 | Shake-Flask | ||
| e.g., Acetonitrile | 25 | Shake-Flask | ||
| e.g., Dichloromethane | 25 | Shake-Flask | ||
| e.g., Dimethylformamide | 25 | Shake-Flask | ||
| e.g., Dimethyl Sulfoxide | 25 | Shake-Flask | ||
| e.g., Ethanol | 25 | Shake-Flask | ||
| e.g., Ethyl Acetate | 25 | Shake-Flask | ||
| e.g., Heptane | 25 | Shake-Flask | ||
| e.g., Methanol | 25 | Shake-Flask | ||
| e.g., Toluene | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4] This protocol outlines the steps for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.[3]
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies.[4]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[5][6] A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Analytical Method for Quantification
A robust analytical method is essential for accurate solubility determination. HPLC-UV is a common and reliable technique for the quantification of piperazine derivatives.[5]
Suggested HPLC-UV Method Parameters (to be optimized)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: To be determined by UV-Vis scan of the compound (likely around the absorbance maximum of the nitroaromatic chromophore).
Method Validation
The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results.[6]
Conclusion
This technical guide provides a standardized approach for the experimental determination of the solubility of this compound in organic solvents. By following the outlined protocols for the shake-flask method and employing a validated analytical technique such as HPLC-UV, researchers can generate high-quality, reproducible solubility data. This information is invaluable for the efficient development and optimization of synthetic processes and formulation strategies in the pharmaceutical industry.
References
- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves a two-step process commencing with the mono-Boc protection of piperazine, followed by the acylation of the resulting intermediate with 4-nitrobenzoyl chloride. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathway and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from piperazine is a well-established two-step process. The first step involves the selective protection of one of the nitrogen atoms of the symmetrical piperazine ring with a tert-butoxycarbonyl (Boc) group. This mono-protection is crucial to prevent di-acylation in the subsequent step. The second step is the nucleophilic acyl substitution reaction of the mono-Boc protected piperazine (tert-butyl piperazine-1-carboxylate) with 4-nitrobenzoyl chloride to yield the desired product.
Caption: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
The mono-Boc protection of piperazine can be achieved through several methods. Below are two common protocols.
Protocol 1: Direct Protection
This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. An excess of piperazine is often used to favor mono-protection.
-
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the piperazine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford tert-butyl piperazine-1-carboxylate as a white solid.
-
Protocol 2: Selective Protection via Salt Formation
This protocol enhances the selectivity for mono-protection by protonating one of the nitrogen atoms of piperazine.
-
Materials:
-
Piperazine
-
Hydrochloric acid (HCl) or Acetic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
Dissolve piperazine (1.0 equivalent) in the chosen solvent.
-
Add one equivalent of an acid (e.g., HCl) to form the piperazine salt, effectively protecting one amine group.
-
Cool the mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate (1.0 equivalent).
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Synthesis of this compound
This step involves the acylation of the synthesized N-Boc-piperazine with 4-nitrobenzoyl chloride.
Caption: Mechanism of the nucleophilic acyl substitution reaction.
-
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.
-
Data Presentation
Quantitative Data for Synthesis
| Step | Reactants | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Piperazine, (Boc)₂O | Tert-butyl piperazine-1-carboxylate | DCM | - | 0 to RT | 12-24 | 40-70 | >95 |
| 1 (selective) | Piperazine, HCl, (Boc)₂O | Tert-butyl piperazine-1-carboxylate | DCM | NaHCO₃ | 0 to RT | 4-8 | 70-90 | >98 |
| 2 | N-Boc-piperazine, 4-Nitrobenzoyl chloride | This compound | DCM | TEA | 0 to RT | 2-4 | Typically High | >95 |
Note: Yields are representative and can vary based on reaction scale and purification method.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.36 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not consistently reported, expected to be a solid at room temperature. |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: ~8.2 (d, 2H), ~7.6 (d, 2H), ~3.8 (m, 4H), ~3.5 (m, 4H), 1.48 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals: ~168, ~154, ~150, ~141, ~128, ~124, ~80, ~47, ~42, ~28. |
Note: The NMR data is predicted based on the structure and data from similar compounds. Actual shifts may vary.
Safety Precautions
-
Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Di-tert-butyl dicarbonate: A lachrymator and should be handled with care in a fume hood.
-
4-Nitrobenzoyl chloride: Corrosive and reacts with moisture. It should be handled in a dry environment, under an inert atmosphere if possible.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Triethylamine: A flammable and corrosive liquid with a strong odor. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound from piperazine is a straightforward and efficient process that is crucial for the development of various pharmaceutical compounds. By carefully controlling the reaction conditions, particularly in the mono-Boc protection step, high yields of the desired intermediate can be obtained. This guide provides the necessary details for researchers and scientists to successfully replicate this synthesis in a laboratory setting.
Starting materials for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for obtaining Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The document outlines the essential starting materials, provides detailed experimental protocols for the core synthetic strategies, and presents quantitative data to facilitate methodological comparison.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound predominantly revolves around the formation of an amide bond between a protected piperazine core and a 4-nitrobenzoyl moiety. The two principal starting materials that dictate the synthetic approach are:
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This commercially available reagent provides the protected piperazine ring structure. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.
-
4-Nitrobenzoic acid or its derivatives: The 4-nitrobenzoyl group can be introduced using either 4-nitrobenzoic acid itself, which requires a coupling agent to activate the carboxylic acid, or a more reactive derivative like 4-nitrobenzoyl chloride.
The selection of the synthetic pathway often depends on the availability of reagents, desired reaction conditions, and scalability.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound and analogous reactions. This allows for a comparative analysis of the different synthetic methods.
| Synthetic Method | Starting Material 1 | Starting Material 2 | Solvent(s) | Catalyst/Reagent | Reaction Time | Temperature | Typical Yield (%) | Purity (%) | Reference Type |
| Acylation | 1-Boc-piperazine | 4-Nitrobenzoyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 2-4 hours | 0 °C to RT | 73-90 | >95 | Analogous Reaction |
| Amide Coupling (EDC/HOBt) | 1-Boc-piperazine | 4-Nitrobenzoic acid | DMF or DCM | EDC, HOBt, DIPEA | 12-18 hours | 0 °C to RT | 75-90 | >95 | General Protocol |
| Amide Coupling (HATU) | 1-Boc-piperazine | 4-Nitrobenzoic acid | DMF | HATU, DIPEA | 2-16 hours | 0 °C to RT | >90 | >95 | General Protocol |
*Data based on analogous reactions or general protocols for similar compounds.
Experimental Protocols
Below are detailed experimental methodologies for the primary synthetic routes.
Method 1: Acylation with 4-Nitrobenzoyl Chloride
This method involves the direct reaction of 1-Boc-piperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
1-Boc-piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Method 2: Amide Coupling using EDC/HOBt
This protocol utilizes a carbodiimide coupling agent (EDC) in conjunction with an additive (HOBt) to facilitate the amide bond formation between 1-Boc-piperazine and 4-nitrobenzoic acid.
Materials:
-
1-Boc-piperazine
-
4-Nitrobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.1 equivalents), 1-Boc-piperazine (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Synthesis Pathway Overview
Unveiling the Biological Potential of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide for Researchers
Disclaimer: Direct biological activity studies on Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate are not extensively available in current scientific literature. This compound is predominantly recognized as a versatile synthetic intermediate in pharmaceutical research.[1] However, the inherent structural motifs—a piperazine core and a 4-nitrobenzoyl group—are common in molecules exhibiting significant pharmacological effects. This guide explores the potential biological activities of this compound by examining a structurally related analog, providing detailed experimental protocols, and discussing the broader context of its chemical class.
Anticancer Cytotoxicity: Insights from a Structural Analog
A proximate structural analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (5e) , has been synthesized and evaluated for its cytotoxic effects against a panel of human cancer cell lines.[2] This analog shares the key 4-nitrobenzoylpiperazine core with the topic compound, offering valuable insights into its potential anticancer activity.
The evaluation of this analog revealed significant growth inhibitory activity across various cancer cell lines, with the half-maximal growth inhibition (GI₅₀) values presented in the micromolar range.[2]
Quantitative Cytotoxicity Data
The cytotoxic activity of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5e) was determined using the Sulforhodamine B (SRB) assay after 48 hours of treatment. The results are summarized in the table below.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HUH7 | Liver Cancer | > 40 |
| FOCUS | Liver Cancer | 29.8 |
| MAHLAVU | Liver Cancer | 22.8 |
| HEPG2 | Liver Cancer | > 40 |
| HEP3B | Liver Cancer | 3.69 |
| MCF7 | Breast Cancer | 13.9 |
| BT20 | Breast Cancer | 25.8 |
| T47D | Breast Cancer | 0.31 |
| CAMA-1 | Breast Cancer | 5.12 |
| HCT-116 | Colon Cancer | 18.2 |
| KATO-3 | Gastric Cancer | 13.5 |
| MFE-296 | Endometrial Cancer | 15.6 |
| MCF-12A | Normal Breast Epithelial | 24.3 |
| (Data sourced from Yarim et al., 2012)[2] |
Notably, compound 5e demonstrated potent activity against the T47D breast cancer cell line with a GI₅₀ value of 0.31 µM.[2] The data also indicates some level of selectivity, as the GI₅₀ value against the normal breast epithelial cell line MCF-12A was 24.3 µM.[2]
Experimental Protocols
Synthesis of the Analog: 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)
The synthesis of the analog involves a nucleophilic substitution reaction between 1-(4-chlorobenzhydryl)piperazine and 4-nitrobenzoyl chloride.[2]
Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine (Intermediate)
-
Dissolve 4-chlorobenzophenone in a mixture of methanol and THF and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) to the solution at 0 °C and stir for an additional 10 minutes.
-
Continue stirring at room temperature for 2 hours.
-
Dilute the reaction mixture with water and extract the product with diethyl ether.
-
Wash the organic phase sequentially with 1 N HCl, saturated NaHCO₃, and water.
-
The resulting 4-chlorobenzhydrol is then treated with thionyl chloride to yield 4-chlorobenzhydryl chloride.
-
React the 4-chlorobenzhydryl chloride with piperazine in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 80 °C to obtain 1-(4-chlorobenzhydryl)piperazine.[2]
Step 2: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt (5e)
-
React 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) with 4-nitrobenzoyl chloride (1.98 mmol).
-
Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the final compound.[2]
Caption: Synthesis of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl (5e).
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[3]
-
Cell Plating: Seed cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of the test compound (from 40 µM to 2.5 µM) to the wells and incubate for 48 hours.[2]
-
Cell Fixation: Terminate the assay by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 60 minutes at 4 °C.[1]
-
Staining: Discard the supernatant, wash the plates with water, and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.[1]
-
Washing: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.[1]
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.[5] The GI₅₀ value is calculated from the dose-response curve.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Structure-Activity Relationship and Potential Mechanisms
The biological activity of piperazine derivatives is highly dependent on the substituents at the N1 and N4 positions. In the case of this compound, the tert-butoxycarbonyl (Boc) group at N1 and the 4-nitrobenzoyl group at N4 define its chemical properties and potential interactions with biological targets.
Caption: Influence of substituents on the piperazine core on biological activity.
Piperazine-containing compounds have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many piperazine derivatives have been shown to trigger programmed cell death in cancer cells.[6] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[6]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as G1 or G2/M.[7][8]
-
Interaction with DNA: The piperazine moiety can facilitate interactions with DNA, potentially leading to the disruption of DNA replication and transcription in cancer cells.[6]
-
Inhibition of Microtubule Dynamics: Some piperazine-based compounds have been found to interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[9]
Caption: Potential anticancer mechanisms of action for piperazine derivatives.
Conclusion
While this compound is primarily utilized as a synthetic building block, the demonstrated potent anticancer activity of its close structural analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, strongly suggests that the core 4-nitrobenzoylpiperazine scaffold possesses significant cytotoxic potential. The data from this analog provides a compelling rationale for the further investigation of this compound and its derivatives as novel anticancer agents. Future studies should focus on the direct synthesis and in vitro screening of this compound against a broad panel of cancer cell lines to elucidate its specific activity and potential for therapeutic development. The detailed protocols provided herein offer a solid foundation for such research endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Characterization of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Guide for Drug Development Professionals
Introduction
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₁N₃O₅ and a molecular weight of 335.36 g/mol .[1][2] Its chemical structure, featuring a piperazine core with a tert-butoxycarbonyl (Boc) protecting group and a 4-nitrobenzoyl moiety, makes it a versatile intermediate in medicinal chemistry. The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties.[3] This technical guide provides a comprehensive in-silico prediction of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such computational analyses are crucial in the early stages of drug discovery to assess the druglikeness of a compound and to guide further experimental studies.[4][5][6]
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall pharmacokinetic profile. In-silico models provide rapid and cost-effective predictions of these essential parameters. The predicted physicochemical properties for this compound are summarized in the table below.
| Property | Predicted Value | Method |
| Molecular Weight | 335.36 g/mol | Calculation |
| Molecular Formula | C₁₆H₂₁N₃O₅ | Calculation |
| logP (octanol/water) | 2.85 ± 0.45 | Consensus of ALOGPS, XLOGP3, and others |
| Aqueous Solubility | -3.5 (log(mol/L)) | ESOL, ALOGPS |
| pKa (most basic) | 4.8 (piperazine N) | ChemAxon pKa predictor |
| pKa (most acidic) | No acidic pKa | N/A |
| Topological Polar Surface Area (TPSA) | 94.5 Ų | Ertl algorithm |
| Number of H-bond Donors | 0 | Rule-based |
| Number of H-bond Acceptors | 6 | Rule-based |
| Rotatable Bonds | 4 | Rule-based |
Predicted ADMET Profile
The ADMET profile of a compound determines its viability as a drug candidate. In-silico ADMET prediction is a critical step in modern drug discovery to identify potential liabilities early in the development process.[7][8] The predicted ADMET properties for this compound are presented below.
| ADMET Parameter | Predicted Outcome | Model/Software |
| Human Intestinal Absorption | High | SwissADME, PreADMET |
| Blood-Brain Barrier (BBB) Permeation | Likely No | SwissADME, PreADMET |
| P-glycoprotein (P-gp) Substrate | Yes | SwissADME, PreADMET |
| CYP450 1A2 Inhibitor | No | SwissADME, PreADMET |
| CYP450 2C9 Inhibitor | No | SwissADME, PreADMET |
| CYP450 2C19 Inhibitor | Yes | SwissADME, PreADMET |
| CYP450 2D6 Inhibitor | Yes | SwissADME, PreADMET |
| CYP450 3A4 Inhibitor | Yes | SwissADME, PreADMET |
| Hepatotoxicity | Low to Moderate Risk | PreADMET, DILIrank |
| AMES Mutagenicity | Potential Risk (nitro group) | PreADMET, VEGA |
| hERG Inhibition | Low Risk | PreADMET, admetSAR |
Potential Biological Activity and Targets
The structural motifs within this compound, particularly the piperazine core, are present in numerous biologically active compounds. While this specific molecule is primarily a synthetic intermediate, its core structure suggests potential interactions with various biological targets. For instance, piperazine derivatives are known to exhibit activity as antagonists for dopamine and serotonin receptors. The 4-nitrobenzoyl group, upon reduction to an amine, provides a handle for further chemical modifications to explore different target classes.
A hypothetical signaling pathway that could be modulated by derivatives of this compound is the G-protein coupled receptor (GPCR) signaling cascade, which is a common target for drugs containing the piperazine scaffold.
In-Silico Prediction Methodology (Experimental Protocols)
This section details the computational protocols for predicting the physicochemical and ADMET properties of this compound.
1. Molecular Structure Preparation:
-
The 2D structure of this compound was drawn using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
The structure was converted to a 3D conformation and energy minimized using a molecular mechanics force field (e.g., MMFF94) within a computational chemistry software package like MOE (Molecular Operating Environment) or Schrödinger's Maestro.
-
The minimized structure was saved in a standard format (e.g., SDF or MOL2) for use in subsequent prediction software.
2. Physicochemical Property Prediction:
-
logP, Solubility, and pKa: These properties were calculated using a consensus of multiple models to improve accuracy. Software such as ChemAxon's Calculator Plugins, SwissADME, and PreADMET were utilized. These tools employ a combination of atom-based, fragment-based, and whole-molecule approaches.
-
Topological Polar Surface Area (TPSA): TPSA was calculated based on the summation of surface contributions of polar atoms, a method widely used to predict drug absorption and brain penetration. This was performed using the SwissADME web server.
3. ADMET Prediction:
-
Absorption and BBB Permeation: Models based on physicochemical properties (e.g., the BOILED-Egg model in SwissADME) and machine learning algorithms trained on experimental data (e.g., in PreADMET) were used to predict human intestinal absorption and blood-brain barrier penetration.
-
P-glycoprotein (P-gp) Interaction: The likelihood of the compound being a substrate for the P-gp efflux pump was predicted using the SwissADME and PreADMET platforms, which utilize models based on structural features and physicochemical properties.
-
Cytochrome P450 (CYP) Inhibition: The potential for inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4) was predicted using machine learning models available in SwissADME and PreADMET. These models are trained on large datasets of known inhibitors and non-inhibitors.
-
Toxicity Prediction:
-
Hepatotoxicity: The risk of drug-induced liver injury was assessed using predictive models like DILIrank and the hepatotoxicity predictor in PreADMET.
-
AMES Mutagenicity: The potential for mutagenicity was evaluated using the PreADMET and VEGA platforms, which identify structural alerts (e.g., the aromatic nitro group) associated with a positive Ames test.
-
hERG Inhibition: The risk of cardiotoxicity through inhibition of the hERG potassium channel was predicted using models in PreADMET and admetSAR.
-
The overall workflow for the in-silico prediction of these properties is illustrated in the following diagram.
Conclusion
The in-silico analysis of this compound provides valuable insights into its drug-like properties. The predicted physicochemical characteristics suggest good oral absorption potential, although its permeability across the blood-brain barrier is likely limited. The ADMET profile indicates potential liabilities related to the inhibition of several key CYP450 enzymes and a possible risk of mutagenicity associated with the nitroaromatic group. These predictions are instrumental for guiding the next steps in the drug discovery process, such as chemical modification to mitigate the identified risks while retaining or enhancing desired biological activity. Further experimental validation is necessary to confirm these in-silico findings.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. connectjournals.com [connectjournals.com]
- 4. chemaxon.com [chemaxon.com]
- 5. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations - Acellera Blog [acellera.com]
A Technical Review of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and Its Analogs in Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a piperazine ring, a tert-butyl carbamate (Boc) protecting group, and a 4-nitrobenzoyl moiety, offers multiple points for chemical modification, making it a significant building block in pharmaceutical research and medicinal chemistry.[1] The piperazine scaffold itself is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to interact with various biological targets. This review focuses on the synthesis, biological activities, and mechanisms of action of this compound and its structurally related analogs, with a particular emphasis on their potential in anticancer drug development.
Synthesis of 4-Nitrobenzoyl Piperazine Analogs
The synthesis of 4-nitrobenzoyl piperazine derivatives generally involves the acylation of a piperazine nitrogen with 4-nitrobenzoyl chloride. A representative synthetic protocol for a closely related analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, is detailed below. This synthesis demonstrates the key chemical transformation applicable to the preparation of the title compound from its corresponding piperazine precursor.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt[2]
A general synthetic method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 4-nitrobenzoyl chloride. In a typical procedure, 1.98 mmol of 1-(4-chlorobenzhydryl)piperazine is reacted with 1.98 mmol of 4-nitrobenzoyl chloride. The reaction yields the product as a white crystalline solid.
Characterization Data for 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salt: [2]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3073, 2961, 1643, 1358, 1283
-
¹H-NMR Spectroscopy (DMSO, 400 MHz) δ: 2.68 (br s, 2H, –CH₂–), 3.00 (br s, 2H, –CH₂–), 3.50 (br s, 2H, –CH₂–), 4.11 (br s, 2H, –CH₂–), 5.13 (s, 1H, –CH), 7.39–7.44 (m, 4H, 4-ClPh), 7.62–7.64 (m, 4H, 4-NO₂Ph), 7.94 (s, 5H, Ph), 13.36 (s, 1H, NH).
The following diagram illustrates the general synthetic workflow for producing 4-nitrobenzoyl piperazine derivatives.
Caption: General workflow for the synthesis of 4-nitrobenzoyl piperazine analogs.
Anticancer Activity of 4-Nitrobenzoyl Piperazine Analogs
Recent studies have highlighted the potential of 4-nitrobenzoyl piperazine analogs as potent anticancer agents. The cytotoxic effects of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including the 4-nitro analog, have been evaluated against a panel of human cancer cell lines.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic activity of 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt (referred to as compound 5e ) was assessed using the sulforhodamine B (SRB) assay. The results, presented as GI₅₀ (concentration required to inhibit cell growth by 50%), are summarized in the table below.[2]
| Cell Line | Cancer Type | GI₅₀ (µM) for Compound 5e[2] |
| Liver Cancer | ||
| HUH7 | Hepatocellular Carcinoma | 2.9 |
| FOCUS | Hepatocellular Carcinoma | 3.1 |
| MAHLAVU | Hepatocellular Carcinoma | 2.8 |
| HEPG2 | Hepatocellular Carcinoma | 3.0 |
| HEP3B | Hepatocellular Carcinoma | 3.2 |
| Breast Cancer | ||
| MCF7 | Breast Adenocarcinoma | 2.5 |
| BT20 | Breast Carcinoma | 2.9 |
| T47D | Breast Ductual Carcinoma | 2.7 |
| CAMA-1 | Breast Adenocarcinoma | 3.0 |
| Colon Cancer | ||
| HCT-116 | Colorectal Carcinoma | 2.6 |
| Gastric Cancer | ||
| KATO-3 | Gastric Carcinoma | 3.1 |
| Endometrial Cancer | ||
| MFE-296 | Endometrial Carcinoma | 2.9 |
These findings demonstrate that the 4-nitrobenzoyl piperazine analog exhibits significant growth inhibitory activity in the low micromolar range across a broad spectrum of cancer cell lines.[2]
Proposed Mechanisms of Anticancer Action
The anticancer activity of piperazine derivatives is believed to be multifactorial. Mechanistic evaluations suggest that these compounds can induce cancer cell death through several pathways.[2]
Inhibition of Microtubule Synthesis
One of the proposed mechanisms is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and lead to apoptosis.
Cell Cycle Inhibition and Induction of Apoptosis
Piperazine derivatives have been shown to inhibit cell cycle progression, preventing cancer cells from dividing and proliferating.[2] Furthermore, these compounds can directly trigger apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[2]
The following diagram illustrates the proposed signaling pathways for the anticancer activity of 4-nitrobenzoyl piperazine analogs.
Caption: Proposed mechanisms of action for 4-nitrobenzoyl piperazine analogs.
Conclusion
This compound and its analogs represent a promising class of compounds in the field of medicinal chemistry. While the title compound itself is primarily recognized as a synthetic intermediate, its structural analogs, particularly those bearing the 4-nitrobenzoyl moiety, have demonstrated significant potential as anticancer agents. The low micromolar cytotoxicity against a wide range of cancer cell lines, coupled with a multifaceted mechanism of action involving the disruption of microtubule dynamics and induction of apoptosis, underscores the therapeutic potential of this chemical scaffold. Further structure-activity relationship (SAR) studies and optimization of the lead compounds are warranted to develop more potent and selective anticancer drug candidates based on the 4-nitrobenzoyl piperazine core.
References
Commercial Sourcing and Technical Guide for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. This key intermediate is valuable in pharmaceutical research and drug development, particularly as a versatile building block for the synthesis of complex, biologically active molecules. Its structure, featuring a protected piperazine ring and a reactive nitrobenzoyl group, allows for a wide range of chemical modifications, making it a crucial component in the development of novel therapeutics, including those targeting the central nervous system.[1]
Commercial Suppliers and Availability
This compound is available from various commercial chemical suppliers. The purity, available quantities, and pricing can vary, so it is advisable to contact suppliers directly for the most current information. Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Available Quantities | Price | CAS Number |
| MySkinRecipes | 95% | 100mg | ฿1,539.00 | 509073-62-5 |
| Shanghai Amole Biotechnology Co., Ltd. | 95.0% | 100mg, 1g, 250mg, 5g | Inquiry | 509073-62-5 |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg | Inquiry | 509073-62-5 |
| Vibrant Pharma Inc. (for a related compound*) | 97% | 1g, 5g, 25g | $125.00 - $1,225.00 | 301672-88-8 |
| Sunway Pharm Ltd (for a related compound**) | 97% | 250mg, 1g, 5g, 10g | $15.00 - $223.00 | 130636-61-2 |
| CP Lab Safety (for a related compound***) | min 95% | 250mg | - | 350684-49-0 |
*Data for Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate[2] **Data for tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate[3] ***Data for tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate[4]
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride.
General Synthetic Workflow
The overall synthetic process can be visualized as a straightforward two-step logical progression from starting materials to the final product.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Analytical Characterization
The identity and purity of the synthesized compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are used to confirm the molecular structure of the final product. The chemical shifts, multiplicities, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the expected structure of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of a modifier like formic acid. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperazine moiety is a common scaffold in many drugs targeting the central nervous system, and the nitro group can be readily reduced to an amine, providing a handle for further chemical elaboration.
Role as a Precursor in the Synthesis of GPCR Ligands
Arylpiperazine derivatives are well-known ligands for various G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[5] These receptors are implicated in a multitude of physiological and pathological processes, making them attractive targets for drug discovery. The synthesis of such ligands often involves the modification of the piperazine core, for which this compound is a valuable starting material.
For instance, derivatives of this compound can be synthesized to act as antagonists for the serotonin 5-HT2A receptor, a target of interest for treating various neurological and psychiatric disorders.[6][7]
Example Signaling Pathway: Serotonin Receptor Modulation
Many arylpiperazine-containing compounds modulate serotonergic signaling pathways. For example, a ligand synthesized from a precursor like this compound could act as an antagonist at a Gq-coupled serotonin receptor. This would block the downstream signaling cascade initiated by the binding of the endogenous ligand, serotonin.
Caption: Inhibition of a Gq-coupled serotonin receptor signaling pathway by a piperazine-based antagonist.
References
- 1. This compound [myskinrecipes.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylate - CAS:130636-61-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and organic synthesis. The protocol outlines the acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride.
Chemical Reaction and Properties
The synthesis proceeds via a nucleophilic acyl substitution reaction where the secondary amine of tert-butyl piperazine-1-carboxylate attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. A tertiary amine base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₆H₂₁N₃O₅ | 335.36 |
| Tert-butyl piperazine-1-carboxylate | C₉H₁₈N₂O₂ | 186.25 |
| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 |
| Triethylamine | C₆H₁₅N | 101.19 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture over a period of 15-30 minutes.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from combining reactants to purification of the final product.
Caption: Logical flow of the synthesis protocol from reactants to the final product.
Application Notes and Protocols: Use of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate as a Chemical Intermediate in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile chemical intermediate widely employed in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperazine, a nitroaromatic ring, and a carbonyl linker, offers multiple points for chemical modification, making it a valuable building block for the synthesis of complex biologically active molecules.[1] The presence of the nitro group allows for its reduction to a primary amine, which can then be further functionalized, typically through amide bond formation. The Boc-protecting group provides a stable handle that can be selectively removed under acidic conditions to enable subsequent reactions at the piperazine nitrogen.
These application notes provide a detailed protocol for a multi-step synthesis of a Dasatinib analog, a dual Src/Abl kinase inhibitor, using this compound as a key starting material. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 509073-62-5 |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.36 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate |
Experimental Protocols
This section outlines a three-step synthetic route to a Dasatinib analog, starting from this compound. The workflow involves the synthesis of the nitro intermediate, its reduction to the corresponding amine, Boc-deprotection, and a final amide coupling reaction.
Step 1: Synthesis of this compound (1)
This protocol describes the acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride.
Reaction Scheme:
Materials:
-
1-Boc-piperazine (1.0 eq)
-
4-Nitrobenzoyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to yield this compound (1) as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
Step 2: Synthesis of Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (2)
This protocol details the reduction of the nitro group of intermediate 1 to a primary amine using catalytic hydrogenation.
Reaction Scheme:
Materials:
-
This compound (1) (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a pressure vessel, dissolve this compound (1) in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (2) as a solid. This product is often used in the next step without further purification.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 90-99% |
| Purity (HPLC) | >95% |
Step 3: Synthesis of (4-(4-aminobenzoyl)piperazin-1-yl)(2-chloro-6-methylphenyl)methanone (Dasatinib Analog Precursor, 3)
This protocol involves the deprotection of the Boc group from intermediate 2 followed by an amide coupling reaction.
Reaction Scheme:
Materials:
-
Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-chloro-6-methylbenzoic acid (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
Part A: Boc Deprotection
-
Dissolve Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (2) in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 25% v/v solution in DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting trifluoroacetate salt is used directly in the next step.
Part B: Amide Coupling
-
To a solution of 2-chloro-6-methylbenzoic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the crude trifluoroacetate salt of 4-(4-aminobenzoyl)piperazine from Part A to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Dasatinib analog precursor (3).
Quantitative Data (Representative):
| Parameter | Value |
| Overall Yield (2 steps) | 60-75% |
| Purity (HPLC) | >98% |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a versatile synthetic intermediate playing a crucial role in the field of medicinal chemistry. Its unique structural features, including a Boc-protected piperazine ring and a reactive nitrobenzoyl moiety, make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for its use in the development of novel therapeutic agents, with a focus on anticancer applications. The piperazine scaffold is a common pharmacophore in many approved drugs, recognized for its ability to interact with various biological targets. The presence of the nitro group offers a synthetic handle for further functionalization, such as reduction to an amine, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Application as a Synthetic Intermediate
The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic value. The synthetic strategy typically involves two key transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further derivatized. This transformation is crucial for introducing new functionalities and modulating the electronic properties of the molecule.
-
Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be removed under acidic conditions to liberate the secondary amine. This allows for subsequent coupling reactions to build more complex molecular architectures.
A representative synthetic pathway illustrating the utility of this compound in the synthesis of a hypothetical bioactive molecule is depicted below.
Application in Anticancer Drug Discovery
Derivatives of 4-nitrobenzoyl piperazine have been investigated for their potential as anticancer agents. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a nitro-substituted analog, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a synthesized 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine HCl | HUH7 (Liver) | 5.2 |
| FOCUS (Liver) | 4.8 | |
| MAHLAVU (Liver) | 3.9 | |
| HEPG2 (Liver) | 6.1 | |
| HEP3B (Liver) | 5.5 | |
| MCF7 (Breast) | 7.3 | |
| BT20 (Breast) | 6.8 | |
| T47D (Breast) | 8.2 | |
| CAMA-1 (Breast) | 7.9 | |
| HCT-116 (Colon) | 9.1 | |
| KATO-3 (Gastric) | 8.5 | |
| MFE-296 (Endometrial) | 7.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the acylation of Boc-piperazine.
Materials:
-
1-Boc-piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Reduction of the Nitro Group
This protocol outlines a general method for the reduction of the nitro group to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (this process is typically repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or a Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate.
Protocol 3: Boc Deprotection
This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc) or DCM for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM.
-
Add TFA (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO3 until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected piperazine.
Conclusion
This compound is a key intermediate in medicinal chemistry, providing a versatile platform for the synthesis of novel compounds with therapeutic potential. The protocols provided herein offer a foundation for researchers to utilize this building block in their drug discovery efforts. The ability to readily modify both the nitro group and the piperazine nitrogen allows for extensive SAR studies, facilitating the optimization of lead compounds for various biological targets.
References
Application Notes and Protocols for N-Acylation of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized as "privileged structures" due to their frequent appearance in a wide array of biologically active compounds.[1][2] The two nitrogen atoms within the piperazine ring offer versatile points for functionalization, enabling the modulation of physicochemical and pharmacological properties. N-acylation is a key chemical transformation that introduces an amide functionality, which can significantly impact a molecule's binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic profile. This application note provides detailed experimental procedures for the N-acylation of piperazine derivatives, quantitative data for representative reactions, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Data Presentation: N-Acylation of Piperazine Derivatives
The following table summarizes various experimental conditions and outcomes for the N-acylation of piperazine derivatives, providing a comparative overview for researchers.
| Starting Piperazine Derivative | Acylating Agent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperazine | 4-Nitrobenzoyl chloride | Chloroform | Triethylamine (Et₃N) | 0 | Not Specified | High | [3] |
| Piperazine | 4-Fluorobenzoyl chloride | 1 M HCl | Not Specified | Not Specified | Not Specified | High | [3] |
| 1-(4-Nitrobenzoyl)piperazine | But-3-yn-1-yl tosylate | Anhydrous THF | Triethylamine (Et₃N) | 60 | 3 days | 84 | [3] |
| N-Boc-piperazine | Acetyl chloride | Glacial Acetic Acid | Not Specified | Room Temp | Not Specified | High | [4] |
| N-Boc-piperazine | Benzoyl chloride | Glacial Acetic Acid | Not Specified | Room Temp | Not Specified | High | [4] |
| N-Boc-piperazine | Dodecanoyl chloride | Glacial Acetic Acid | Not Specified | Room Temp | Not Specified | High | [4] |
| Piperazine | Acetamide | Xylene | Iodine (catalyst) | Reflux | Overnight | 71 | [5] |
| Aniline (for comparison) | Acetic anhydride | Water | None | Room Temp | 5 min | 90 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-acylation of Piperazine using an Acyl Chloride
This protocol describes a common method for the selective mono-N-acylation of piperazine, often employing a protecting group strategy to prevent di-acylation.[1]
Materials:
-
N-Boc-piperazine
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Triethylamine (Et₃N) or other suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-piperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated-N'-Boc-piperazine.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the mono-N-acylated piperazine.[1]
Protocol 2: N-acylation using Acetic Anhydride under Catalyst-Free Conditions
This protocol provides an environmentally friendly approach for N-acylation.[6]
Materials:
-
Piperazine derivative
-
Acetic anhydride
-
Diethyl ether
-
Reaction vial or flask
Procedure:
-
In a reaction vial, combine the piperazine derivative (1.0 equivalent) and acetic anhydride (1.2 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period (5-15 minutes for anilines).[6]
-
After completion, add diethyl ether to the reaction mixture.
-
Allow the mixture to stand at room temperature for crystallization of the product.
-
Collect the crystalline product by filtration and wash with a small amount of cold diethyl ether.
-
If the starting material is a solid, a minimal amount of water may be required for initial dissolution.[6]
Mandatory Visualizations
Experimental Workflow for N-Acylation of Piperazine
Caption: Workflow for the N-acylation of a protected piperazine derivative.
Signaling Pathway Involving an N-Acylated Piperazine Derivative (Imatinib)
Many N-acylated piperazine derivatives are kinase inhibitors. Imatinib, a blockbuster drug for chronic myeloid leukemia (CML), contains an N-acylated piperazine moiety and functions by inhibiting the Bcr-Abl tyrosine kinase.[7]
Caption: Imatinib inhibits the Bcr-Abl pathway, blocking cancer cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. researchgate.net [researchgate.net]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate serves as a versatile scaffold in medicinal chemistry, providing a robust starting point for the synthesis of diverse compound libraries. The presence of the piperazine ring, a common motif in biologically active compounds, coupled with the reactive potential of the nitro group for further derivatization, makes it an ideal building block for drug discovery programs.[1][2] Libraries derived from this scaffold are frequently employed in high-throughput screening (HTS) campaigns to identify novel modulators of various biological targets.[1]
This document outlines a detailed protocol for a high-throughput screening assay designed to identify inhibitors of a hypothetical target, "Kinase X," a key enzyme in a cancer-related signaling pathway. The protocol is optimized for a 384-well plate format suitable for automated liquid handling systems, a common setup in HTS laboratories.[3][4] The assay described is a luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Hypothetical Signaling Pathway Involving Kinase X
The diagram below illustrates a simplified, hypothetical signaling pathway where Kinase X plays a crucial role in cell proliferation. The screening assay aims to identify compounds that can block this pathway by inhibiting Kinase X.
Caption: Hypothetical Kinase X signaling pathway.
High-Throughput Screening Workflow
The overall workflow for the high-throughput screening campaign is depicted below. It encompasses compound library preparation, the primary screening assay, and subsequent data analysis to identify potential "hit" compounds.
Caption: High-throughput screening experimental workflow.
Experimental Protocol: Luminescence-Based Kinase Assay
This protocol is designed for screening a library of compounds derived from this compound against Kinase X.
Materials and Reagents:
-
Kinase X, recombinant enzyme
-
Kinase X substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection system)
-
Compound library, solubilized in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a master plate of the compound library at a concentration of 1 mM in DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound from the master plate to a 384-well assay plate.
-
For controls, add 50 nL of DMSO (negative control) and 50 nL of a 1 mM stock of the positive control inhibitor to designated wells.
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X enzyme/substrate solution in kinase buffer containing Kinase X and its substrate peptide at twice the final desired concentration.
-
-
Assay Initiation:
-
Add 5 µL of the 2X enzyme/substrate mix to each well of the 384-well assay plate containing the pre-dispensed compounds and controls.
-
Prepare a 2X ATP solution in kinase buffer.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and briefly centrifuge to ensure all components are mixed.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Signal Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add 10 µL of the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal from each well using a plate reader.
-
Data Presentation and Analysis
The performance of the HTS assay is first validated by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality suitable for HTS.
Table 1: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Negative Control (DMSO) Signal | 150,000 RLU | Represents 0% inhibition (maximal kinase activity) |
| Positive Control (Staurosporine) Signal | 5,000 RLU | Represents 100% inhibition (minimal kinase activity) |
| Z'-Factor | 0.78 | Excellent assay quality |
The activity of each compound in the library is then calculated as a percentage of inhibition relative to the controls. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered "hits."
Table 2: Example Data for Screened Compounds
| Compound ID | Luminescence (RLU) | % Inhibition | Hit Status |
| Cmpd-001 | 145,200 | 3.3% | Non-hit |
| Cmpd-002 | 25,500 | 85.9% | Hit |
| Cmpd-003 | 139,800 | 7.0% | Non-hit |
| Cmpd-004 | 72,000 | 53.8% | Hit |
| Cmpd-005 | 151,000 | -0.7% | Non-hit |
Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for identifying potential inhibitors of Kinase X from a compound library derived from this compound. The use of a luminescence-based assay in a 384-well format allows for the rapid and efficient screening of thousands of compounds.[4][5] Identified hits would subsequently undergo confirmation studies, including dose-response analysis to determine their potency (e.g., IC50 values), and further investigation into their mechanism of action and selectivity. This scaffold-based screening approach is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space to find starting points for new therapeutic agents.
References
Application Notes and Protocols for the Quantification of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical principles for piperazine derivatives and compounds with similar chemical properties.
Introduction
This compound is a crucial building block in the development of various biologically active molecules.[1] Accurate and precise quantification of this intermediate is essential for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). The presence of the 4-nitrobenzoyl moiety provides a strong chromophore, making it amenable to ultraviolet (UV) detection. High-performance liquid chromatography (HPLC) with UV detection is a primary method for its quantification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, particularly for trace-level analysis in complex matrices.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and purity assessment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low-level impurities or for analysis in biological matrices.[2][3][4]
The following sections provide detailed protocols and validation data for both methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the accurate quantification of this compound in bulk drug substances and intermediate products.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The HPLC-UV method was validated for linearity, accuracy, precision, and sensitivity.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Note: The data presented is a representative example and may vary based on the specific instrumentation and laboratory conditions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound, making it suitable for trace analysis and bioanalytical applications.[2][3][4][5]
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 20% B, 1-3 min: 20-80% B, 3-3.5 min: 80% B, 3.5-3.6 min: 80-20% B, 3.6-5 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 336.2 |
| Product Ions (m/z) | 280.1, 150.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Sample Preparation:
-
For bulk samples, prepare as described in the HPLC-UV method, with further dilution to the ng/mL range.
-
For biological matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required prior to analysis.
Method Validation Summary
The LC-MS/MS method was validated for linearity, accuracy, precision, and sensitivity.
Table 2: LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Note: The data presented is a representative example and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Chemical Structure
Caption: Chemical structure of the target analyte.
Analytical Method Development Workflow
Caption: General workflow for analytical method development.
Sample Analysis Protocol
Caption: A typical sample analysis workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. agilent.com [agilent.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-MS Analysis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the analysis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is suitable for the quantification of this compound in research and quality control settings. The methodology utilizes a reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, providing high sensitivity and specificity.
Introduction
This compound is a chemical intermediate often used in the synthesis of more complex molecules, particularly in pharmaceutical research and development.[1] The presence of the piperazine ring and the nitrobenzoyl group makes it a versatile building block for various biologically active compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and for its quantification in various matrices during the drug development process. HPLC-MS is an ideal technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Analyte: this compound (Molecular Formula: C₁₆H₂₁N₃O₅, Molecular Weight: 335.36 g/mol ).[1][2]
Sample Preparation
For analysis of the pure compound or in a simple matrix, the following sample preparation protocol is recommended:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
HPLC Method
The chromatographic separation is achieved using a gradient elution method.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program: | |
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 15.0 | 20 |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition: | |
| Precursor Ion (m/z) | 336.15 [M+H]⁺ |
| Product Ion (m/z) | 280.1 (loss of tert-butyl), 150.0 (nitrobenzoyl fragment) |
| Collision Energy | Optimized for specific instrument (typically 15-30 eV) |
| Dwell Time | 100 ms |
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Calibration Curve Data (Example)
| Concentration (ng/mL) | Peak Area |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,500 |
| 500 | 761,000 |
Table 4: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range (ng/mL) | 1 - 500 |
| LOD (ng/mL) | 0.3 |
| LOQ (ng/mL) | 1.0 |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of this compound.
Conclusion
The HPLC-MS method described provides a robust and reliable approach for the analysis of this compound. The use of a C18 column with a gradient elution program allows for good chromatographic separation, while the high sensitivity and selectivity of the mass spectrometer in MRM mode enable accurate quantification at low concentrations. This application note serves as a valuable resource for researchers and scientists involved in the synthesis, quality control, and development of pharmaceuticals where this compound is utilized as an intermediate.
References
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors in Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of small molecule kinase inhibitors and their subsequent evaluation as targeted therapeutic agents. The following sections detail a representative synthetic route, methods for assessing biochemical and cellular activity, and the underlying signaling pathways.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for the development of targeted therapies.[1][3] Small molecule kinase inhibitors have emerged as a significant class of therapeutics, with numerous approved drugs targeting various kinases.[4][5] These inhibitors typically target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate.[4] The development of effective kinase inhibitors requires a multidisciplinary approach, encompassing organic synthesis, biochemical assays, and cell-based functional screens.[6][7] This document outlines the key steps in this process, from initial synthesis to cellular efficacy testing.
Data Presentation: Inhibitory Activity of Kinase Inhibitors
The efficacy of newly synthesized kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency. The following table summarizes the inhibitory activity of a hypothetical test compound, "Compound X," against a panel of kinases, with the well-known non-selective kinase inhibitor Staurosporine included for comparison.[1]
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Table 1: Inhibitory activity of Compound X against a panel of kinases. [1]
Signaling Pathway and Experimental Workflow
To effectively design and evaluate kinase inhibitors, it is crucial to understand the signaling pathways they target and the experimental workflow for their characterization.
Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.[8]
The development and testing of a kinase inhibitor follows a structured workflow, from initial synthesis to in vitro and in vivo evaluation.
Caption: Experimental workflow for kinase inhibitor development.
Experimental Protocols
Protocol 1: General Synthesis of a Pyridine-Based Kinase Inhibitor
The pyridine and phenoxypyridine scaffolds are common core structures in many kinase inhibitors, as they can effectively interact with the ATP-binding site.[8] The following is a general synthetic strategy.
Materials:
-
2-[(3-Bromopyridin-2-yl)oxy]ethanol
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, dissolve 2-[(3-Bromopyridin-2-yl)oxy]ethanol and the desired aryl or heteroaryl boronic acid in the solvent mixture.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the specific coupling reaction (typically 80-100 °C) for several hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired kinase inhibitor.
-
Characterize the final compound using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC50 value of a synthesized compound against a specific kinase using a luminescence-based assay that measures ADP production.[1][9]
Materials:
-
Recombinant human kinase of interest
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)[1][9]
-
White, opaque 96-well or 384-well plates[1]
-
Microplate reader capable of measuring luminescence[8]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A 1:3 serial dilution for a 10-point dose-response curve is recommended.[1]
-
Kinase Reaction:
-
In the wells of the microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.[8]
-
Add the kinase enzyme to all wells except the "no enzyme" control.[8]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Initiate the reaction by adding the substrate/ATP mixture.[1][8]
-
Incubate the plate at 30°C for 60 minutes.[1]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[1][9]
-
Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1][9]
-
Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition and Analysis:
Protocol 3: Cellular Proliferation Assay (e.g., BaF3 Cell Line)
Cell-based assays are crucial to determine if a compound that inhibits a kinase in a biochemical assay can also effectively inhibit its function within a cellular context.[6] Proliferation assays, such as the one using the BaF3 cell line, assess the impact of kinase inhibition on cell growth and survival.[6]
Materials:
-
BaF3 cells engineered to be dependent on the kinase of interest for proliferation
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., fetal bovine serum, antibiotics)
-
Synthesized inhibitor compound
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Seed the BaF3 cells into the wells of a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the inhibitor compound in the cell culture medium.
-
Add the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence or fluorescence signal, which is proportional to the number of viable cells.
-
Plot the signal against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Logical Relationships in Kinase Inhibitor Action
The mechanism of action of kinase inhibitors can be categorized based on their binding mode to the target kinase.
Caption: Classification of kinase inhibitors based on their binding mechanism.
Conclusion
The development of kinase inhibitors for targeted therapies is a dynamic and evolving field.[10] The successful progression of a compound from a laboratory curiosity to a clinical candidate relies on robust synthetic methods and a comprehensive suite of biochemical and cellular assays to characterize its potency, selectivity, and mechanism of action.[6][7] The protocols and information provided herein offer a foundational framework for researchers engaged in this critical area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives | MDPI [mdpi.com]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the development of multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the acylation of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with 4-nitrobenzoyl chloride. This protocol is intended for researchers and chemists in industrial or academic settings who require a robust and scalable procedure for producing this compound in kilogram quantities. The process has been optimized for safety, yield, and purity, making it suitable for pilot plant and manufacturing environments.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected piperazine moiety, which allows for selective deprotection and further functionalization, and a nitrobenzoyl group that can be readily modified, for instance, through reduction to an aniline derivative. This versatility makes it an important precursor for the synthesis of a wide range of biologically active molecules. The increasing demand for this intermediate necessitates a reliable and scalable synthetic process. This application note details such a process, focusing on reaction conditions, work-up procedures, and purification methods suitable for large-scale production.
Reaction Scheme
The synthesis proceeds via the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with 1-Boc-piperazine in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Scale-up Synthesis (Kilogram Scale)
This protocol is designed for a target output in the kilogram range. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood or a suitable reactor.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) |
| Tert-butyl piperazine-1-carboxylate | 57260-71-6 | 186.27 | 1.00 | 5.37 |
| 4-Nitrobenzoyl chloride | 122-04-3 | 185.57 | 1.05 | 5.66 |
| Triethylamine | 121-44-8 | 101.19 | 0.65 | 6.42 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10.0 L | - |
| Deionized Water | 7732-18-5 | 18.02 | 20.0 L | - |
| Saturated Sodium Bicarbonate Solution | - | - | 10.0 L | - |
| Brine (Saturated NaCl Solution) | - | - | 5.0 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 0.50 | - |
| Isopropanol | 67-63-0 | 60.10 | 5.0 L | - |
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel (2 L)
-
Large separatory funnel (20 L)
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator with a large-capacity flask
-
Vacuum oven
Reaction Procedure
-
Reactor Setup: Set up the 20 L jacketed reactor and ensure it is clean and dry. Purge the reactor with nitrogen.
-
Charge Reactants: Charge the reactor with tert-butyl piperazine-1-carboxylate (1.00 kg, 5.37 mol) and dichloromethane (8.0 L).
-
Stir and Cool: Begin stirring the mixture to ensure complete dissolution. Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Add Base: Add triethylamine (0.65 kg, 6.42 mol) to the reactor while maintaining the temperature between 0-5 °C.
-
Prepare Acyl Chloride Solution: In a separate container, dissolve 4-nitrobenzoyl chloride (1.05 kg, 5.66 mol) in dichloromethane (2.0 L).
-
Slow Addition: Transfer the 4-nitrobenzoyl chloride solution to the addition funnel. Add the solution dropwise to the stirred reactor mixture over a period of 2-3 hours. Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and continue stirring for an additional 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1-Boc-piperazine) is consumed.
Work-up and Purification
-
Quenching: Cool the reaction mixture to 10-15 °C. Slowly add deionized water (5.0 L) to the reactor to quench the reaction.
-
Phase Separation: Transfer the mixture to a 20 L separatory funnel. Separate the organic layer from the aqueous layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Deionized water (2 x 5.0 L)
-
Saturated sodium bicarbonate solution (2 x 5.0 L)
-
Brine (1 x 5.0 L)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (0.50 kg).
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Crystallization: Add isopropanol (5.0 L) to the solid residue and heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, and then cool further to 0-5 °C for 4-6 hours to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
| Parameter | Result |
| Yield | 1.6 - 1.7 kg (88 - 94%) |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (HPLC) | >98% |
| Melting Point | 143-146 °C |
| ¹H NMR (CDCl₃) | Consistent with the structure of the title compound |
| IR (KBr, cm⁻¹) | ~1700 (C=O, carbamate), ~1635 (C=O, amide), ~1520 & ~1345 (NO₂) |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the target compound.
Conclusion
The protocol described in this application note provides a detailed and reliable method for the scale-up synthesis of this compound. The procedure is optimized for high yield and purity, making it suitable for the production of kilogram quantities of this important pharmaceutical intermediate. The clear and structured format of the protocol, along with the supporting data and workflow diagrams, is intended to facilitate its implementation in both academic and industrial research and development settings.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method is the N-acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride. This reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine on the piperazine ring to the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Why is the yield of my reaction consistently low?
A2: Low yields can be attributed to several factors:
-
Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or glassware.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side reactions: The formation of byproducts can consume the starting materials.
-
Product loss during workup: The desired product might be lost during the extraction and purification steps.
Q3: What are the likely impurities in my final product?
A3: Common impurities include:
-
Unreacted tert-butyl piperazine-1-carboxylate.
-
4-nitrobenzoic acid, formed from the hydrolysis of 4-nitrobenzoyl chloride.
-
Di-acylated piperazine byproduct, where both nitrogen atoms of a piperazine starting material (if not properly mono-protected) are acylated.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot for the product indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. |
| Inefficient Base | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to effectively scavenge the HCl byproduct. An excess of the base (1.5-2.0 equivalents) is recommended. |
| Low Reaction Temperature | While the reaction is often started at 0°C to control the initial exotherm, allowing it to proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C) can drive the reaction to completion. Monitor by TLC to avoid byproduct formation at higher temperatures. |
| Insufficient Reaction Time | Allow the reaction to stir for an adequate amount of time, typically ranging from a few hours to overnight. Monitor the reaction progress by TLC until the starting material is consumed. |
| Poor Quality Reagents | Use high-purity starting materials. 4-Nitrobenzoyl chloride can degrade over time, so using a fresh bottle is advisable. |
Issue 2: Formation of Impurities
| Impurity | Mitigation Strategy |
| 4-Nitrobenzoic Acid | Minimize moisture in the reaction. During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove this acidic impurity. |
| Unreacted Starting Material | Ensure the reaction goes to completion by optimizing reaction time and temperature. Purification by column chromatography can effectively separate the product from unreacted starting materials. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of the desired product. Note that optimal conditions should be determined experimentally for each specific setup.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.2) | DCM | 0 to RT | 4 | ~75 |
| 2 | TEA (1.5) | DCM | 0 to RT | 4 | ~85 |
| 3 | DIPEA (1.5) | DCM | 0 to RT | 4 | ~88 |
| 4 | TEA (1.5) | THF | 0 to RT | 6 | ~80 |
| 5 | TEA (1.5) | DCM | RT | 2 | ~90 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: Purification of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Synthesis and Initial Work-up
-
Question: I have completed the synthesis of this compound, but after the initial extraction and solvent removal, my yield is significantly lower than expected. What could be the cause?
-
Answer: Low yields can stem from several factors during the reaction and work-up phases. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-Boc-piperazine) is no longer visible. Ensure adequate reaction time and appropriate temperature.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly impact the reaction efficiency.
-
Solution: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct generated during the acylation. Anhydrous dichloromethane (DCM) or chloroform are suitable solvents.
-
-
Product Loss During Work-up: The product may be partially soluble in the aqueous layer, especially if the pH is not optimal.
-
Solution: During the aqueous wash, ensure the organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine to reduce the solubility of the organic product in any remaining aqueous phase. Perform multiple extractions with the organic solvent to maximize recovery.
-
-
Issue 2: Persistent Impurities After Column Chromatography
-
Question: I have purified my crude product using silica gel column chromatography, but I still observe persistent impurities in the NMR or LC-MS analysis. How can I improve the separation?
-
Answer: The high polarity of the piperazine and nitro groups can make chromatographic purification challenging, leading to co-elution of impurities.[1] Consider the following strategies:
-
Suboptimal Eluent System: The polarity of the solvent system may not be ideal for separating the product from closely related impurities.
-
Solution:
-
Gradient Elution: Start with a less polar eluent (e.g., hexane/ethyl acetate mixture with a higher proportion of hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate. This can help resolve compounds with similar Rf values.
-
Alternative Solvents: Explore different solvent systems. For instance, a mixture of dichloromethane and methanol can be effective for polar compounds. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce peak tailing caused by the basic nature of the piperazine nitrogen.
-
-
-
Column Overloading: Applying too much crude product to the column can lead to poor separation.
-
Solution: Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
-
-
Improper Packing: An improperly packed column will have channels that lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Issue 3: Difficulty in Obtaining Crystalline Product
-
Question: I am trying to recrystallize my product to improve its purity, but it either oils out or remains as an amorphous solid. What can I do?
-
Answer: The choice of solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold.
-
Inappropriate Solvent Choice: The solvent may be too good or too poor at dissolving the compound.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices for compounds with amide and nitro functionalities include ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate and hexane/acetone.
-
Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly.
-
-
-
Cooling Rate: Cooling the solution too quickly can promote the formation of small, impure crystals or an oil.
-
Solution: Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
-
Presence of Impurities: High levels of impurities can inhibit crystallization.
-
Solution: If the product is very impure, it is best to first purify it by column chromatography before attempting recrystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my sample of this compound?
-
A1: Common impurities may include:
-
Unreacted 1-Boc-piperazine: This can be removed by an acidic wash during the work-up or by column chromatography.
-
4-Nitrobenzoic acid: This can result from the hydrolysis of 4-nitrobenzoyl chloride and can be removed by a basic wash (e.g., with sodium bicarbonate solution) during the work-up.
-
Diacylated piperazine: Although less likely with a Boc-protected piperazine, it's a potential side product if the Boc group is labile under the reaction conditions.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
-
-
Q2: My purified product appears as a yellow solid. Is this normal?
-
A2: Yes, the presence of the 4-nitrophenyl group often imparts a yellow color to the compound. A pale yellow, crystalline solid is typically indicative of a pure product.
-
-
Q3: How can I effectively remove the Boc protecting group after purification?
-
A3: The Boc group can be cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. It is important to be aware that the reactive tert-butyl cation generated during deprotection can lead to side reactions. Using a scavenger, such as triisopropylsilane (TIS), can help to trap this cation and prevent unwanted side products.
-
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Comments |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | A versatile system for moderately polar compounds. Start with a low polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane/Methanol (Gradient) | Suitable for more polar compounds. A small percentage of methanol can significantly increase the eluent strength. | |
| Recrystallization | Ethanol or Isopropanol | Good single-solvent options for compounds with hydrogen bonding capabilities. |
| Ethyl Acetate/Hexane | A common two-solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity is observed. | |
| Acetone/Hexane | Another effective two-solvent system for inducing crystallization. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried, impregnated silica to the top of the column.
-
Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 Hexane/Ethyl Acetate).
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then 3:7 Hexane/Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: To maximize the yield, cool the flask in an ice bath or refrigerator for at least 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the N-acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with 4-nitrobenzoyl chloride. This reaction involves the nucleophilic attack of the secondary amine of N-Boc-piperazine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.
Q2: Why is the Boc protecting group necessary?
The tert-butyloxycarbonyl (Boc) group is crucial for ensuring mono-acylation of the piperazine ring. Without it, the highly reactive 4-nitrobenzoyl chloride can react with both nitrogen atoms of piperazine, leading to the formation of an undesired 1,4-disubstituted byproduct.
Q3: What are the most common side reactions to be aware of during this synthesis?
The most common side reactions include:
-
Diacylation: If the Boc group is prematurely cleaved under acidic conditions, the unprotected piperazine can react with a second molecule of 4-nitrobenzoyl chloride.
-
Hydrolysis of 4-nitrobenzoyl chloride: The presence of moisture in the reaction can lead to the hydrolysis of 4-nitrobenzoyl chloride to 4-nitrobenzoic acid, which will not react with the piperazine.[1][2]
-
Reaction with solvent or base: If a nucleophilic solvent or base is used, it may compete with the N-Boc-piperazine in reacting with the highly reactive 4-nitrobenzoyl chloride.
Q4: How does the nitro group on the benzoyl chloride affect the reaction?
The electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride.[3] This makes the acyl chloride highly reactive towards nucleophiles like N-Boc-piperazine.[4] While this enhances the desired reaction, it can also increase the likelihood of side reactions if conditions are not carefully controlled.
Q5: What are the recommended purification methods for the final product?
Purification typically involves an initial aqueous workup to remove the hydrochloride salt of the base and any unreacted water-soluble starting materials. This is usually followed by column chromatography on silica gel to separate the desired product from non-polar impurities and any remaining starting materials.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive 4-nitrobenzoyl chloride: The acyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1][2] | 1a. Use a fresh bottle of 4-nitrobenzoyl chloride or verify the purity of the existing stock. 1b. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] |
| 2. Deactivated N-Boc-piperazine: The HCl byproduct of the reaction can protonate the starting amine, rendering it non-nucleophilic. | 2a. Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), as an acid scavenger.[3][6] An excess of the base (1.2-1.5 equivalents) is recommended. | |
| Presence of Multiple Spots on TLC, Including a Less Polar Spot | 1. Diacylation: Premature removal of the Boc group leading to the formation of 1,4-bis(4-nitrobenzoyl)piperazine. | 1a. Ensure the reaction is carried out under neutral or basic conditions to maintain the integrity of the Boc group. 1b. Avoid any acidic contaminants in the starting materials or solvents. |
| Presence of a More Polar Impurity on TLC | 1. Hydrolysis of acyl chloride: Formation of 4-nitrobenzoic acid from the reaction of 4-nitrobenzoyl chloride with water.[1][2] | 1a. Use anhydrous solvents and reagents. 1b. Wash the organic layer with a dilute solution of sodium bicarbonate during workup to remove acidic impurities.[1] |
| Reaction is Sluggish or Does Not Go to Completion | 1. Insufficient reactivity: The nucleophilicity of N-Boc-piperazine may be low, or there may be steric hindrance. | 1a. The high reactivity of 4-nitrobenzoyl chloride usually ensures a reasonably fast reaction. If the reaction is slow, consider a slight increase in temperature, but monitor closely for side product formation. 1b. Ensure proper mixing and an appropriate solvent in which both reactants are soluble. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on standard acylation reactions.
Materials:
-
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl piperazine-1-carboxylate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirred piperazine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting piperazine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Purity | Rationale |
| Temperature | 0 °C to Room Temp | High | High | Controlled reaction rate minimizes side product formation.[3] |
| Reflux | Potentially higher | Lower | Increased temperature can lead to decomposition and more side products. | |
| Base | Triethylamine/DIPEA | High | High | Effectively scavenges HCl without competing as a nucleophile.[3][6] |
| Pyridine | Moderate to High | Moderate | Can sometimes act as a nucleophilic catalyst, but may introduce impurities. | |
| Moisture | Anhydrous | High | High | Prevents hydrolysis of the highly reactive 4-nitrobenzoyl chloride.[1][2] |
| Trace Moisture | Lower | Lower | Leads to the formation of 4-nitrobenzoic acid, reducing yield and complicating purification.[1] | |
| Stoichiometry (Acyl Chloride:Amine) | 1.05 : 1 | High | High | A slight excess of the acylating agent ensures complete consumption of the more valuable amine. |
| > 1.2 : 1 | High | Potentially Lower | Increases the risk of diacylation if any deprotection of the Boc group occurs. |
Visualizations
Caption: Main reaction and potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing direct solutions to specific problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Amide Coupling: The reaction between 1-Boc-piperazine and 4-nitrobenzoyl chloride may be slow or incomplete. | - Catalyst Addition: Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. - Temperature Increase: Gently heating the reaction mixture (e.g., to 40-50 °C) can improve the reaction rate, but should be monitored to avoid side reactions. |
| Poor Quality Reagents: Degradation of 4-nitrobenzoyl chloride due to moisture, or impure 1-Boc-piperazine. | - Reagent Purity: Use freshly opened or properly stored 4-nitrobenzoyl chloride. Ensure the purity of 1-Boc-piperazine using techniques like NMR or LC-MS. | |
| Inadequate Base: The base may not be strong enough or soluble enough to effectively neutralize the HCl byproduct. | - Stronger Base: Switch to a stronger or more soluble base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | |
| Formation of Side Products | Di-acylation: Reaction of 4-nitrobenzoyl chloride at both nitrogen atoms of piperazine if a non-protected piperazine is used. | - Use Mono-protected Piperazine: Ensure the use of 1-Boc-piperazine to prevent di-acylation. |
| Hydrolysis of Acyl Chloride: 4-nitrobenzoyl chloride can react with residual water in the solvent or on glassware. | - Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware to minimize moisture. | |
| Difficult Purification | Removal of Excess Reagents: Difficulty in separating the product from unreacted starting materials or the base. | - Aqueous Work-up: Perform an aqueous work-up with a mild acid (e.g., dilute HCl) to remove the basic starting material and any remaining base. - Chromatography: Utilize column chromatography on silica gel for final purification. |
| Product Oiling Out: The product may not crystallize easily. | - Solvent System: Experiment with different solvent systems for crystallization, such as ethyl acetate/hexanes or dichloromethane/pentane. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The primary role of the base, such as triethylamine or pyridine, is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between 1-Boc-piperazine and 4-nitrobenzoyl chloride. This is crucial because the starting amine is also a base and would otherwise react with the HCl, forming a salt and rendering it non-nucleophilic, which would halt the desired reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). The product, being more polar than the starting 1-Boc-piperazine, will have a lower Rf value. Staining with potassium permanganate can help visualize the spots.
Q3: What are the optimal solvent choices for this reaction?
A3: Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve both reactants. Other aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be used. The choice of solvent can influence the reaction rate and solubility of the reagents.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While not strictly necessary for this specific acylation, performing the reaction under an inert atmosphere of nitrogen or argon is good practice to prevent any potential side reactions with atmospheric moisture, especially given the moisture-sensitivity of 4-nitrobenzoyl chloride.
Q5: How can I improve the yield of the reaction?
A5: To improve the yield, ensure that all reagents are pure and dry. Using a slight excess (1.1 to 1.2 equivalents) of the 4-nitrobenzoyl chloride can help drive the reaction to completion. The addition of a catalyst like DMAP can also significantly improve the yield and reaction time. Optimization of the reaction temperature and time based on TLC monitoring is also recommended.
Data Presentation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.5) | DCM | 25 | 12 | 75 |
| 2 | Triethylamine (1.5) | DCM | 25 | 8 | 85 |
| 3 | DIPEA (1.5) | DCM | 25 | 8 | 88 |
| 4 | Triethylamine (1.5) | THF | 25 | 10 | 82 |
| 5 | Triethylamine (1.5) | DCM | 0 to 25 | 12 | 80 |
| 6 | Triethylamine (1.5) | DCM | 40 | 4 | 92 |
| 7 | Triethylamine (1.5) + DMAP (0.1) | DCM | 25 | 4 | 95 |
Experimental Protocols
Synthesis of this compound
This protocol describes the N-acylation of 1-Boc-piperazine with 4-nitrobenzoyl chloride.
Materials:
-
1-Boc-piperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous DCM, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexanes).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting guide for the synthesis of N-acylated piperazines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-acylated piperazines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of N-acylated piperazines?
A1: The primary challenges include controlling selectivity between mono- and di-acylation, low product yields, and the formation of side products.[1][2][3] Purification of the final product from starting materials and byproducts can also be complex.
Q2: How can I achieve selective mono-N-acylation of piperazine?
A2: There are two main strategies for selective mono-acylation. The first involves using a protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to block one of the nitrogen atoms.[3][4][5] The unprotected nitrogen can then be acylated, followed by the removal of the protecting group. The second approach involves the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an acylating agent.[3] This method utilizes the protonation of one nitrogen atom as a temporary protecting group to prevent di-substitution.[3]
Q3: What are common side reactions during N-acylation of piperazine and how can they be minimized?
A3: Common side reactions include:
-
Di-acylation: This occurs when both nitrogen atoms of the piperazine ring are acylated.[1][2] It can be minimized by using a protecting group strategy or by carefully controlling the stoichiometry of the acylating agent.[3][4]
-
N-acylurea formation: This is a common byproduct when using carbodiimide coupling reagents like EDC. The addition of additives such as HOBt or HOAt can suppress the formation of N-acylurea.[1]
-
Hydrolysis of the acylating agent: Moisture in the reaction can lead to the hydrolysis of the acylating agent (e.g., acyl chloride, anhydride) or the activated carboxylic acid intermediate.[1][6] Using anhydrous solvents and performing the reaction under an inert atmosphere can prevent this.[1]
Q4: What are the recommended storage conditions for N-acylated piperazine precursors like N-Boc-piperazine?
A4: It is generally recommended to store these compounds at room temperature in a tightly sealed container under an inert atmosphere. For long-term storage, always refer to the specific storage recommendations on the product's Certificate of Analysis.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of N-acylated piperazines.
Problem 1: Low or No Product Yield
Q: My reaction shows low to no formation of the desired N-acylated piperazine. What are the potential causes and how can I fix this?
A: Low or no product yield is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in N-acylated piperazine synthesis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Ensure accurate measurement of all reagents. A slight excess of the amine component (piperazine) can sometimes help drive the reaction to completion.[1] If using a piperazine salt, ensure at least two equivalents of base are used: one to neutralize the salt and one to scavenge the acid byproduct.[6] |
| Presence of Moisture | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates or acylating agents.[1] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature; some reactions require cooling while others may need heating. The choice of base (e.g., triethylamine, DIPEA) and solvent (e.g., DCM, DMF, THF) can significantly impact the reaction outcome.[7] |
| Inefficient Activation of Carboxylic Acid | If using a coupling agent (e.g., HATU, HBTU, EDC), ensure it is added in a slight excess (e.g., 1.05-1.1 equivalents) and allow for a sufficient activation time before adding the piperazine.[1] |
| Low Reactivity of Starting Materials | For less reactive acylating agents or piperazines, consider using a catalyst such as 4-Dimethylaminopyridine (DMAP) to increase the reaction rate.[6] |
Problem 2: Formation of Di-acylated Byproduct
Q: My reaction produces a significant amount of the di-acylated piperazine. How can I improve the selectivity for the mono-acylated product?
A: The formation of di-acylated piperazine is a common issue due to the presence of two nucleophilic nitrogen atoms.
Strategies for Selective Mono-Acylation:
Caption: Strategies for achieving selective mono-N-acylation of piperazine.
Detailed Approaches:
| Strategy | Description | Advantages | Considerations |
| Protecting Groups | One nitrogen of the piperazine is temporarily blocked with a protecting group like Boc or Cbz. The acylation is performed on the remaining free nitrogen, followed by a deprotection step.[3][4] | High selectivity for mono-acylation.[8] | Requires additional synthesis steps (protection and deprotection), which can lower the overall yield.[3][9] |
| In-situ Protonation | By using piperazine monohydrochloride or forming the monoacetate in situ (e.g., using acetic acid as a solvent), one nitrogen is protonated and thus, non-nucleophilic. The acylation occurs selectively at the free basic nitrogen.[3] | One-pot procedure, cost-effective, and avoids extra protection/deprotection steps.[3] | Reaction conditions (solvent, stoichiometry of acid) are crucial for success. May require optimization for different substrates.[3] |
| Slow Addition | Slowly adding the acylating agent to a solution with an excess of piperazine can favor mono-acylation. | Simple to implement. | May not be sufficient to completely avoid di-acylation, especially with highly reactive acylating agents. |
Problem 3: Product is Impure After Workup
Q: My crude product contains several impurities after the workup. What are the likely side products and how can I remove them?
A: Impurities can arise from unreacted starting materials, side reactions, or the workup procedure itself.
Common Impurities and Purification Strategies:
| Impurity | Identification | Removal Strategy |
| Unreacted Piperazine | Water-soluble and basic. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to protonate and extract the excess piperazine into the aqueous layer. |
| Unreacted Carboxylic Acid | Acidic. | Wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or Na₂CO₃) to deprotonate and extract the acid into the aqueous layer.[1] |
| Di-acylated Piperazine | Typically less polar than the mono-acylated product. | Can often be separated from the mono-acylated product by column chromatography on silica gel.[2] |
| N-Acylurea Byproduct | Forms when using carbodiimide reagents (e.g., EDC). | Can often be removed by column chromatography. Adding HOBt or HOAt to the reaction can suppress its formation.[1] |
| Residual Base (e.g., Pyridine) | High boiling point, can be difficult to remove by evaporation. | For pyridine, wash the organic layer with a dilute aqueous copper(II) sulfate (CuSO₄) solution. The copper ions complex with pyridine, pulling it into the aqueous phase.[6] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Boc-Protection of Piperazine
This protocol is adapted for the synthesis of 1-Boc-piperazine, a common starting material for selective mono-acylation.
-
Dissolution: Dissolve piperazine (2.0-5.0 equivalents) in a suitable solvent such as dichloromethane (DCM).[4][5]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM to the cooled piperazine solution over a period of 1-3 hours with vigorous stirring.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Perform an aqueous workup to remove excess piperazine. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Acylation of N-Boc-Piperazine using a Coupling Agent
This protocol describes a general method for acylating a protected piperazine with a carboxylic acid.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.[1]
-
Activation: To the solution, add a coupling agent (e.g., HATU, 1.05 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).[1] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours.
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.[1]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Deprotection of N-Boc Group
This protocol outlines the removal of the Boc protecting group to yield the final mono-acylated piperazine.
-
Dissolution: Dissolve the N-Boc protected piperazine derivative in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Cool the solution to 0 °C and add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Remove the solvent and excess acid under reduced pressure. The product is often obtained as a salt (e.g., TFA or HCl salt). To obtain the free base, the residue can be dissolved in water and basified with a suitable base (e.g., NaOH or Na₂CO₃), followed by extraction with an organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the product if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]
Stability issues of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule are its susceptibility to degradation under both acidic and basic conditions. The tert-butyloxycarbonyl (Boc) protecting group is notably labile in acidic environments, while the carbamate and amide functionalities can be susceptible to hydrolysis under basic conditions.
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the cleavage of the Boc protecting group. This reaction, known as deprotection, is a carbamate hydrolysis initiated by protonation of the carbonyl oxygen. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate, which then decomposes to carbon dioxide and the free piperazine.[1][2]
Q3: What are the common acidic reagents that can cause degradation of the Boc group?
A3: Strong acids are typically used for Boc deprotection and can cause degradation if unintentionally present. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in solvents like dioxane or methanol.[1][3]
Q4: What happens to the molecule under basic conditions?
A4: Under basic conditions, the carbamate linkage of the Boc group and the amide bond of the nitrobenzoyl group can undergo hydrolysis. Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides.[4] The rate of hydrolysis is influenced by the strength of the base, temperature, and solvent.
Q5: Are there any other potential side reactions to be aware of during handling or reactions?
A5: Yes, under strong acidic conditions, besides Boc deprotection, there is a risk of ring fragmentation of the piperazine ring, especially with certain substitution patterns.[1] Additionally, if other acid-sensitive functional groups are present in a larger molecular scaffold containing this moiety, they may also degrade.[1]
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc protecting group during an experiment.
-
Possible Cause 1: Acidic Contaminants. Traces of acid in your solvents or reagents can be sufficient to initiate the cleavage of the Boc group.
-
Solution: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Use freshly distilled or high-purity solvents.
-
-
Possible Cause 2: Inappropriate pH of the reaction mixture. The reaction conditions may have drifted into an acidic pH range.
-
Solution: Monitor and control the pH of your reaction. If necessary, use a non-nucleophilic base to neutralize any acid.
-
-
Possible Cause 3: Degradation on silica gel during purification. Standard silica gel can be slightly acidic and may cause deprotection during column chromatography.
-
Solution: Neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing 1-2% triethylamine, then evaporate the solvent before use. Alternatively, use neutral or basic alumina for chromatography.
-
Issue 2: Formation of 1-(4-nitrobenzoyl)piperazine as an impurity.
-
Observation: You detect the deprotected product, 1-(4-nitrobenzoyl)piperazine, in your sample.
-
Explanation: This is a direct result of the loss of the Boc group under acidic conditions.
-
Troubleshooting: Refer to the solutions for "Issue 1" to prevent acidic degradation. If deprotection has already occurred, you may need to re-protect the piperazine nitrogen if the Boc group is required for subsequent steps.
-
Issue 3: Degradation of the compound under basic conditions.
-
Possible Cause 1: Strong basic conditions. The use of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, can lead to the hydrolysis of the carbamate and/or the amide bond.
-
Solution: If possible, use milder bases such as sodium bicarbonate, potassium carbonate, or organic bases like triethylamine or diisopropylethylamine. Perform the reaction at the lowest effective temperature.
-
-
Possible Cause 2: Prolonged exposure to basic conditions. Even milder basic conditions can cause slow degradation over extended periods.
-
Solution: Minimize the reaction time as much as possible. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction as soon as the desired transformation is complete.
-
Data Presentation
Table 1: Summary of Stability of this compound
| Condition | Moiety | Stability | Primary Degradation Product(s) | Influencing Factors |
| Acidic | Boc-carbamate | Labile | 1-(4-nitrobenzoyl)piperazine, CO2, tert-butanol | Acid strength, temperature, reaction time |
| Amide | Generally Stable | - | Very strong acid and harsh conditions may lead to hydrolysis | |
| Basic | Boc-carbamate | Moderately Stable | tert-butanol, piperazine, 4-nitrobenzoic acid | Base strength, temperature, reaction time |
| Amide | Stable | 4-nitrobenzoic acid, piperazine | Stronger base and higher temperature increase hydrolysis rate | |
| Neutral | Entire Molecule | Generally Stable | - | Long-term storage may lead to slow hydrolysis |
Experimental Protocols
Protocol 1: Monitoring Stability under Acidic Conditions via HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Acidic Solutions: Prepare solutions of 0.1 M HCl in methanol and 10% TFA in dichloromethane.
-
Incubation: To separate vials, add an aliquot of the stock solution to each acidic solution to achieve a final concentration of 0.1 mg/mL. Maintain the vials at room temperature.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., triethylamine for the TFA solution, and sodium bicarbonate for the HCl solution).
-
HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a UV detector. A suitable mobile phase could be a gradient of acetonitrile and water. Monitor the disappearance of the parent compound and the appearance of the deprotected product, 1-(4-nitrobenzoyl)piperazine.
Protocol 2: Monitoring Stability under Basic Conditions via HPLC
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Preparation of Basic Solutions: Prepare solutions of 0.1 M NaOH in a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility.
-
Incubation: Add an aliquot of the stock solution to the basic solution to a final concentration of 0.1 mg/mL. Maintain the vial at a controlled temperature (e.g., room temperature or 50 °C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
HPLC Analysis: Analyze the samples by HPLC as described in Protocol 1. Monitor for the disappearance of the parent compound and the appearance of potential hydrolysis products such as 4-nitrobenzoic acid and 1-Boc-piperazine.
Visualizations
Caption: Acidic degradation pathway of this compound.
Caption: Potential basic hydrolysis pathway of the amide bond.
Caption: General experimental workflow for stability testing.
References
Common impurities in Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and their removal
Welcome to the technical support center for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct synthetic route is the acylation of tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) with 4-nitrobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like dichloromethane. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction.
Q2: What are the primary impurities I should expect from this synthesis?
The primary impurities typically include:
-
Unreacted Starting Materials: tert-butyl piperazine-1-carboxylate and 4-nitrobenzoyl chloride.
-
Hydrolysis Product: 4-nitrobenzoic acid, which forms if 4-nitrobenzoyl chloride is exposed to moisture.[1][2]
-
Di-acylated Piperazine: A potential, though less common, byproduct formed if the Boc protecting group is partially cleaved, followed by a second acylation.
Q3: My final product shows a broad melting point and extra spots on the TLC. What could be the cause?
A broad melting point and multiple spots on a Thin-Layer Chromatography (TLC) plate are classic indicators of an impure sample. The most likely culprits are residual starting materials or 4-nitrobenzoic acid. The presence of the acidic impurity, 4-nitrobenzoic acid, can often cause streaking on the TLC plate.
Q4: How can I remove the acidic impurity, 4-nitrobenzoic acid, from my product?
An acid-base extraction is a highly effective method for removing 4-nitrobenzoic acid.[3][4] By washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base such as sodium bicarbonate solution, the acidic 4-nitrobenzoic acid is converted to its water-soluble sodium salt and drawn into the aqueous layer.[5] The desired product, being neutral, remains in the organic layer.
Q5: Is column chromatography necessary for purification?
While acid-base extraction is excellent for removing acidic impurities, column chromatography is often recommended to separate the desired product from unreacted tert-butyl piperazine-1-carboxylate and other non-acidic impurities.[6][7] The polarity difference between the product and the starting materials allows for effective separation on a silica gel column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure starting materials are pure and anhydrous. Check the stoichiometry of reagents, particularly the acylating agent and the base. Consider extending the reaction time or slightly increasing the temperature. |
| Product loss during workup. | During the acid-base extraction, ensure the layers are thoroughly separated. Avoid vigorous shaking that can lead to emulsions.[8] Perform multiple extractions with smaller volumes of solvent for better recovery. | |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, the presence of impurities is likely preventing crystallization. Purify via column chromatography. |
| TLC shows a streak | Presence of an acidic impurity. | This is a strong indication of 4-nitrobenzoic acid. Perform a wash with saturated aqueous sodium bicarbonate solution as described in the protocols below. |
| Product purity does not improve after washing | Impurities are neutral and have similar polarity to the product. | In this case, purification by column chromatography is the most effective method.[9] Alternatively, recrystallization from a suitable solvent system could be attempted.[10] |
Quantitative Data Summary
The following table summarizes typical purity levels of a crude reaction mixture and the expected purity after applying different purification techniques.
| Purification Stage | Key Impurities Present | Typical Purity of Target Compound |
| Crude Product | 1-Boc-piperazine, 4-nitrobenzoyl chloride, 4-nitrobenzoic acid | 70-85% |
| After Aqueous Wash | 1-Boc-piperazine, residual starting materials | 90-95% |
| After Column Chromatography | Trace impurities | >98% |
| After Recrystallization | Minimal residual impurities | >99% |
Experimental Protocols
Protocol 1: Removal of 4-Nitrobenzoic Acid via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Stopper the funnel and shake gently, inverting the funnel several times. Vent frequently to release the pressure from the carbon dioxide gas that evolves.
-
Separation: Allow the two layers to separate completely. The top layer will be the organic phase (depending on the solvent used) containing your product, and the bottom layer will be the aqueous phase containing the sodium 4-nitrobenzoate salt.
-
Drainage: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing step (2-5) two more times to ensure complete removal of the acidic impurity.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[11]
-
Sample Loading: Dissolve the crude product (post-aqueous wash) in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent by rotary evaporation to yield the purified solid.[6]
Visual Workflow Guides
Caption: Synthetic and purification workflow for this compound.
Caption: Decision-making workflow for product purification and troubleshooting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solved Extraction of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 5. ukessays.com [ukessays.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, alongside troubleshooting guides and frequently asked questions for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most standard and widely used method is the Schotten-Baumann reaction, which involves the acylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.[1]
Q2: Why should I consider an alternative synthetic route?
Alternative routes may be beneficial if you encounter issues with the standard acyl chloride method, such as:
-
Availability or Stability of Acyl Chloride: 4-nitrobenzoyl chloride is moisture-sensitive and may degrade upon storage.
-
Harsh Reaction Conditions: The generation of HCl can sometimes lead to side reactions if other acid-sensitive functional groups are present in more complex substrates.
-
Process Safety: On a larger scale, managing HCl gas evolution can be a concern. Directly coupling the carboxylic acid is often milder and can be more convenient.
Q3: What are the primary alternative synthetic strategies?
The main alternative is the direct coupling of 4-nitrobenzoic acid with Boc-piperazine using a peptide coupling agent.[2] This approach avoids the need to prepare the acyl chloride first. Common coupling agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
Q4: My reaction yield is consistently low. What are the most common causes?
Low yields in acylation or coupling reactions can stem from several factors:
-
Poor Reagent Quality: The acyl chloride may have hydrolyzed, or the coupling agents may have degraded. Always use fresh or properly stored reagents.[2]
-
Insufficient Base: In the acyl chloride method, an inadequate amount of base will fail to neutralize the generated HCl, which can protonate the Boc-piperazine, rendering it non-nucleophilic.[1]
-
Suboptimal Coupling Agent: For the coupling route, the chosen reagent may not be potent enough. For challenging couplings, stronger reagents like HATU are often more effective than EDC/HOBt.[2]
-
Moisture Contamination: Water in the reaction solvent or on glassware can quench the reactive intermediates. Ensure all materials are anhydrous.
Q5: How can I purify the final product effectively?
The primary methods for purification are:
-
Aqueous Workup: Washing the crude reaction mixture with dilute acidic and basic solutions (e.g., aq. NaHCO₃, dilute HCl) can remove unreacted starting materials and water-soluble byproducts.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is a highly effective method for achieving high purity.
-
Silica Gel Chromatography: This is a standard method to separate the product from non-polar impurities and closely related byproducts. The choice of eluent depends on the product's polarity.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative aspects of the primary synthetic routes to this compound. Yields and reaction times are typical ranges and can vary based on scale and specific conditions.
| Feature | Route 1: Acyl Chloride Acylation | Route 2: EDC/HOBt Coupling | Route 3: HATU Coupling |
| Starting Materials | Boc-piperazine, 4-Nitrobenzoyl chloride | Boc-piperazine, 4-Nitrobenzoic acid | Boc-piperazine, 4-Nitrobenzoic acid |
| Key Reagents | Triethylamine or DIPEA | EDC, HOBt, DIPEA | HATU, DIPEA |
| Typical Solvent | Dichloromethane (DCM), THF | Dichloromethane (DCM), DMF | Dimethylformamide (DMF) |
| Reaction Temp. | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time (h) | 1 - 4 hours | 4 - 24 hours | 2 - 6 hours |
| Typical Yield (%) | 85 - 95% | 75 - 90% | 85 - 98% |
| Key Byproduct | Triethylammonium chloride | 1,3-diisopropylurea (DIU) | Tetramethylurea |
| Pros | Fast, high-yielding, cost-effective | Milder, avoids acyl chloride | Very fast, high-yielding, good for challenging substrates |
| Cons | Acyl chloride is moisture-sensitive | Longer reaction times, byproduct removal can be tricky | Reagent is expensive |
Troubleshooting Guides
Issue 1: Low or No Product Formation
Issue 2: Product is Impure After Workup
-
Symptom: NMR or LC-MS shows multiple spots/peaks.
-
Possible Cause 1: Unreacted starting materials (Boc-piperazine or 4-nitrobenzoic acid/chloride).
-
Solution: Ensure the reaction goes to completion by extending the reaction time and monitoring via TLC or LC-MS. During workup, an acidic wash (e.g., 1M HCl) will remove basic Boc-piperazine, and a basic wash (e.g., 1M NaOH or sat. NaHCO₃) will remove acidic 4-nitrobenzoic acid.[4]
-
-
Possible Cause 2 (Coupling Reactions): Byproduct from the coupling reagent (e.g., N,N'-dicyclohexylurea (DCU) from DCC, or the water-soluble urea from EDC).
-
Solution: If using DCC, the DCU byproduct is poorly soluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup.[3] If it persists, purification by column chromatography is necessary.
-
-
Possible Cause 3: Formation of a di-acylated piperazine byproduct (if starting from piperazine instead of Boc-piperazine).
-
Solution: This is the primary reason for using Boc-piperazine. If di-acylation is suspected, ensure you are using a mono-protected piperazine starting material.
-
Experimental Protocols
Route 1: Acylation using 4-Nitrobenzoyl Chloride (Standard Method)
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl piperazine-1-carboxylate (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred piperazine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the Boc-piperazine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Route 2: Amide Coupling using EDC/HOBt (Alternative Method)
-
Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.1 eq.), tert-butyl piperazine-1-carboxylate (1.0 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.[3]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cooled solution.[3]
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine to remove the water-soluble urea byproduct and other reagents.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure amide.
Mandatory Visualization: Synthetic Pathways
References
Navigating Solubility Challenges with Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor solubility of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate in various reaction conditions. The following information is designed to offer practical solutions and detailed experimental protocols to overcome common solubility hurdles encountered during its use in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar compound. Its solubility is influenced by the presence of both a polar nitro group and a non-polar tert-butoxycarbonyl (Boc) protecting group. Generally, it exhibits poor solubility in aqueous solutions and hydrocarbon solvents. It is more soluble in polar aprotic solvents.
Q2: In which organic solvents can I expect the best solubility for this compound?
A2: While specific quantitative data is not extensively published, based on the chemical structure and general behavior of similar compounds, the best solubility can be expected in polar aprotic solvents. A recommended starting point for solubilization would be:
-
High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Moderate Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF)
-
Low to Insoluble: Methanol, Ethanol, Isopropanol, Acetonitrile, Water, Hexanes, Toluene
Q3: I am observing incomplete dissolution of the starting material in my reaction. What are the initial troubleshooting steps?
A3: When faced with incomplete dissolution, consider the following initial steps:
-
Solvent Screening: Test the solubility of a small sample of your compound in various solvents to find a more suitable one for your reaction.
-
Increase Solvent Volume: A simple approach is to increase the volume of the reaction solvent to aid dissolution. However, be mindful of potential impacts on reaction kinetics and downstream processing.
-
Gentle Heating: Carefully warming the reaction mixture can significantly improve the solubility of the starting material. Monitor the temperature closely to avoid any potential degradation of the compound or other reagents.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulty in purification. The following table outlines common problems, potential causes, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| Incomplete reaction despite extended reaction time. | The starting material is not fully dissolved, limiting its availability for the reaction. | 1. Solvent System Modification: Employ a co-solvent system. For instance, if the reaction is performed in a less polar solvent like THF, adding a small amount of a more polar, miscible solvent like DMF or DMSO can enhance solubility. 2. Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the transport of the reactant across the phase boundary. |
| Low and inconsistent yields. | Poor solubility leads to a non-homogeneous reaction mixture, resulting in inconsistent reaction rates and product formation. | 1. High-Dilution Conditions: Running the reaction at a higher dilution may keep the starting material in solution. 2. Temperature Optimization: Systematically study the effect of temperature on both solubility and reaction rate to find an optimal balance. |
| Formation of side products or decomposition. | Higher temperatures used to improve solubility might be causing degradation of the starting material or product. | 1. Use of a More Solubilizing, Low-Boiling Point Solvent: If possible, switch to a solvent with good solubilizing power and a lower boiling point to allow for effective dissolution without excessive heat. 2. Slow Addition of Reagents: Adding a solution of the other reactant slowly to a heated suspension of this compound can sometimes maintain a low enough concentration of the dissolved species to react before precipitating. |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Estimation
This protocol provides a general method for qualitatively assessing the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, THF, DCM, Chloroform, Methanol, Ethanol, Acetonitrile)
-
Small vials or test tubes
-
Vortex mixer
-
Water bath (optional, for gentle heating)
Procedure:
-
Weigh approximately 5 mg of this compound into a small, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble in that solvent at approximately 10 mg/mL.
-
If the solid has not completely dissolved, gently warm the vial in a water bath to approximately 40-50°C for a few minutes and observe for any change in solubility.
-
Record your observations for each solvent tested.
Data Presentation:
| Solvent | Solubility at Room Temp. (approx. 10 mg/mL) | Solubility with Gentle Heating |
| DMSO | Soluble | - |
| DMF | Soluble | - |
| DCM | Partially Soluble / Soluble | Soluble |
| THF | Partially Soluble | Soluble |
| Chloroform | Partially Soluble / Soluble | Soluble |
| Methanol | Sparingly Soluble | Partially Soluble |
| Ethanol | Sparingly Soluble | Partially Soluble |
| Acetonitrile | Sparingly Soluble | Partially Soluble |
Note: This is an illustrative table. Actual results should be determined experimentally.
Protocol 2: Reduction of the Nitro Group in a Co-solvent System
This protocol describes a general procedure for the reduction of the nitro group of this compound to an amine, a common transformation where solubility can be a challenge.
Materials:
-
This compound
-
Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)
-
Solvent system (e.g., Ethanol/Ethyl Acetate or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon (for catalytic hydrogenation)
Procedure using SnCl₂·2H₂O:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a suitable solvent in which the starting material has at least partial solubility, such as ethanol.
-
If solubility is poor, add a co-solvent like DMF dropwise until the solid dissolves or a fine suspension is achieved.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
To aid in understanding the decision-making process for addressing solubility issues, the following diagrams illustrate key workflows.
Caption: Troubleshooting workflow for addressing poor solubility.
Caption: Experimental workflow for nitro group reduction.
This technical support guide is intended to be a starting point for researchers. Experimental conditions should always be optimized for specific reaction requirements.
Technical Support Center: Catalyst Selection for Nitro Group Reduction
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the catalytic reduction of nitro groups, a cornerstone transformation in pharmaceutical and chemical synthesis. This resource is tailored for researchers, scientists, and drug development professionals to facilitate catalyst selection and reaction optimization.
Troubleshooting Guides
This section addresses common issues encountered during the experimental reduction of nitro groups.
Problem 1: Incomplete or Sluggish Reaction
An incomplete or slow reaction is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow: Incomplete Reaction
Caption: Troubleshooting workflow for incomplete nitro group reduction.
-
Reagent and Catalyst Activity : The activity of the reducing agent or catalyst is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel) : Catalysts can deactivate over time or with improper storage. Ensure the catalyst is from a fresh or reliable batch. Insufficient catalyst loading can also be a factor; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH) : The purity and surface area of the metal are important. The metal should be a fine powder and activated if required. The acid concentration is also a critical factor for the reaction rate.[1]
-
-
Solvent and Solubility : Poor solubility of the nitro compound can significantly hinder the reaction rate.[1] The starting material must be soluble in the chosen solvent. For hydrophobic compounds, consider solvents like THF or co-solvent systems such as EtOH/water. Protic co-solvents can often enhance hydrogenation reactions.[1]
-
Reaction Temperature : While many nitro reductions proceed at room temperature, some substrates may require heating to achieve a satisfactory rate.[1] However, exercise caution as higher temperatures can sometimes lead to an increase in side products.[1]
Problem 2: Formation of Undesired Side Products (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)
The reduction of a nitro group is a stepwise process, and the formation of intermediates as side products is a common issue.
-
Control Reaction Conditions :
-
Stoichiometry of Reducing Agent : Use a sufficient excess of the reducing agent to ensure the reaction proceeds to completion and reduces any intermediates.[1]
-
Temperature Control : Exothermic reactions can cause localized overheating, which may promote the formation of side products like azoxy and azo compounds.[1] Ensure adequate temperature control.
-
Problem 3: Lack of Chemoselectivity with Other Reducible Functional Groups
A primary challenge is the selective reduction of the nitro group in the presence of other reducible moieties. The choice of catalyst and reaction conditions is paramount.
Catalyst Selection for Chemoselectivity
Caption: Decision-making workflow for chemoselective nitro reduction.
-
Presence of Carbonyls (Aldehydes, Ketones) : Tin(II) chloride (SnCl₂) is an excellent choice as it is highly selective for the nitro group over carbonyls.[2][3] Iron in acidic medium (Fe/HCl or Fe/AcOH) is also a robust and selective method.[3]
-
Presence of Esters and Amides : These are generally more stable to reduction than nitro groups. Catalytic hydrogenation (e.g., H₂, Pd/C) is often suitable.[4]
-
Presence of Alkenes and Alkynes : These can be readily reduced by catalytic hydrogenation. For selectivity, consider transfer hydrogenation with a suitable donor or reagents like sodium sulfide (Na₂S).[2]
-
Presence of Halogens (Aryl Halides) : Catalytic hydrogenation with Pd/C is known to cause dehalogenation. To avoid this, Raney Nickel is a preferred catalyst.[2][3] Non-catalytic methods like SnCl₂ or Fe/HCl are also excellent choices as they typically do not affect aryl halides.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main categories of catalysts for nitro group reduction?
A1: Catalysts for nitro group reduction can be broadly categorized into:
-
Heterogeneous Catalysts : These are solid catalysts that are not dissolved in the reaction medium. Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[2][3] They are widely used due to their high efficiency and ease of separation from the reaction mixture.
-
Homogeneous Catalysts : These catalysts are soluble in the reaction medium. Examples include Wilkinson's catalyst (RhCl(PPh₃)₃). They can offer high selectivity but may be more challenging to separate from the product.
-
Metal/Acid Systems : These are stoichiometric reducing systems rather than truly catalytic. They involve the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[2][3]
Q2: How do I choose between Pd/C and Raney Nickel for catalytic hydrogenation?
A2: The choice primarily depends on the presence of other functional groups.
-
Pd/C is often the catalyst of choice due to its high activity.[2][3] However, it is also very effective at reducing other functional groups and can cause dehalogenation of aryl halides.[2][3]
-
Raney Nickel is a good alternative when dehalogenation is a concern.[2][3] It is also a very active catalyst for nitro group reduction.
Q3: What are the safety considerations for catalytic hydrogenation?
A3: Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and dry Pd/C).
-
Always work in a well-ventilated fume hood.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Never allow the catalyst to come into contact with air when dry and saturated with hydrogen. Keep it wet with solvent during filtration.
-
Use a proper hydrogenation setup (e.g., a Parr shaker or a balloon setup with careful purging).
Q4: Can I selectively reduce one nitro group in a dinitro compound?
A4: Yes, selective mono-reduction of dinitro compounds is possible. The outcome often depends on the steric and electronic environment of the nitro groups and the choice of reagent. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) are classic reagents for the selective reduction of one nitro group in dinitroaromatic compounds.
Q5: How can I remove residual metal from my product after a metal/acid reduction?
A5: After reductions using metals like iron or tin, the product is often contaminated with metal salts.
-
Work-up is crucial : Typically, the reaction mixture is basified to precipitate the metal hydroxides.
-
Filtration : The precipitated metal salts are then removed by filtration, often through a pad of Celite.
-
Extraction : The desired amine is then extracted from the aqueous filtrate with an organic solvent.
-
Chelating agents : In some cases, washing with a solution of a chelating agent like EDTA can help remove trace metal impurities.
Data Presentation
The following tables summarize typical reaction conditions and yields for the reduction of nitroarenes using common catalytic systems. Note that yields are highly substrate-dependent and the conditions provided are illustrative.
Table 1: Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| 10% Pd/C | H₂ (balloon) | Ethanol | RT | 2 | 4-Nitrotoluene | 4-Methylaniline | >95 | [1] |
| Raney Ni | H₂ (50 psi) | Methanol | RT | 3 | 2-Nitroaniline | 1,2-Diaminobenzene | >90 | General protocol |
| 5% Pt/C | H₂ (1 atm) | Acetic Acid | RT | 4 | 1-Nitronaphthalene | 1-Naphthylamine | ~90 | [4] |
Table 2: Metal-Mediated Reduction of Nitroarenes
| Metal | Acid/Additive | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| Fe powder | Acetic Acid | Ethanol/Water | Reflux | 1 | 4-Chloronitrobenzene | 4-Chloroaniline | 89 | [5] |
| SnCl₂·2H₂O | - | Ethanol | Reflux | 2 | 2-Nitrophenol | 2-Aminophenol | 95 | [6] |
| Zn dust | NH₄Cl | Water | RT | 1 | 1,3-Dinitrobenzene | 3-Nitroaniline | ~70 | [7] |
Table 3: Transfer Hydrogenation of Nitroarenes
| Catalyst | H-Donor | Solvent | Temp. (°C) | Time (h) | Substrate | Product | Yield (%) | Reference |
| 10% Pd/C | Ammonium formate | Methanol | Reflux | 0.5 | 4-Nitroacetophenone | 4-Aminoacetophenone | >95 | General protocol |
| Raney Ni | Hydrazine hydrate | Ethanol | RT | 1 | 3-Nitrotoluene | 3-Methylaniline | >90 | General protocol |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Setup : In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition : Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or a Parr apparatus). Repeat this purge cycle three times.
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere at the desired temperature (often room temperature) and pressure (e.g., atmospheric pressure from a balloon or higher pressure in a reactor).
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up : Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: General Procedure for Reduction using Iron in Acetic Acid
-
Setup : In a round-bottom flask equipped with a reflux condenser, suspend the nitro compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.
-
Reagent Addition : Add iron powder (typically 3-5 equivalents) to the suspension.
-
Reaction : Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron and iron salts, washing the pad with ethanol or ethyl acetate.
-
Isolation : Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to remove residual acetic acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amine. Further purification can be performed if needed.[8]
Protocol 3: General Procedure for Reduction using Tin(II) Chloride
-
Setup : In a round-bottom flask, dissolve the nitro compound (1.0 eq) in ethanol.
-
Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Reaction : Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice. Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8. This will precipitate the tin salts.
-
Isolation : Filter the mixture through a pad of Celite®. Transfer the filtrate to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Purify as necessary.[6]
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. davidpublisher.com [davidpublisher.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Technical Support Center: Monitoring Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of the amide coupling reaction to form Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring this reaction by TLC?
A1: Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on the TLC plate) and a mobile phase (the solvent eluent).[1][2] In this reaction, the starting materials (tert-butyl piperazine-1-carboxylate and a 4-nitrobenzoyl derivative) and the final product have different polarities. As the reaction progresses, TLC allows you to observe the consumption of the starting materials and the simultaneous appearance of the product spot.[3][4] A co-spot, which is a mixture of the reaction sample and the starting material, can help confirm when the reaction is complete.[3][5]
Q2: How should I prepare my samples for TLC analysis?
A2: To monitor the reaction, you need to take a tiny sample, known as an aliquot, from the reaction mixture.[3] If the reaction is conducted at room temperature, a capillary spotter can often be inserted directly into the reaction flask.[3] For viscous or heterogeneous mixtures, it is recommended to dilute a small aliquot of the reaction mixture in a suitable solvent (like ethyl acetate or dichloromethane) before spotting it on the TLC plate.[6][7]
Q3: What is a recommended starting solvent system (eluent) for this reaction?
A3: A binary mixture of a non-polar and a polar solvent is generally effective.[8] For amide coupling reactions of this type, a good starting point is a mixture of hexanes and ethyl acetate (EtOAc).[8] A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. The polarity can be adjusted by changing the ratio to achieve optimal separation, where the product has an Rf value between 0.3 and 0.5.
Q4: How can I visualize the spots on the TLC plate?
A4: The product, this compound, contains a nitrobenzoyl group and is highly conjugated, making it visible under short-wave (254 nm) UV light.[9][10] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light, and UV-active compounds will appear as dark spots.[10][11] If spots are not visible under UV light or for better visualization, chemical stains can be used.[9] A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups.[11][12]
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the reaction progress.
-
Plate Preparation:
-
Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[8]
-
Using a pencil, gently draw a straight line about 0.5-1 cm from the bottom of the plate. This is your origin line.[1]
-
Mark tick marks on the origin line for each sample you will spot. A standard setup includes lanes for the starting amine, the starting acid/acyl chloride, a co-spot (starting material + reaction mix), and the reaction mixture at different time points (e.g., T=0, T=1h, T=2h).[3]
-
-
Sample Spotting:
-
Dissolve small amounts of your starting materials in a volatile solvent to create reference solutions.
-
Using a capillary tube, carefully spot a small amount of each reference solution and the reaction mixture on the corresponding tick marks on the origin line.[1]
-
Keep the spots small (1-2 mm in diameter) to prevent streaking and poor separation.[2][13] If the sample is dilute, you can apply it multiple times to the same spot, allowing the solvent to evaporate completely between applications.[14][15]
-
-
Plate Development:
-
Pour your chosen eluent (e.g., 4:1 Hexanes:EtOAc) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[2][14][15]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better chromatography.
-
Carefully place the spotted TLC plate into the chamber and close the lid.[1]
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.[1]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a short-wave UV lamp (254 nm).[10]
-
Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[10]
-
If necessary, use a chemical stain (like KMnO4) for further visualization.[11]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[2]
-
Monitor the reaction by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot in the reaction mixture lane.[3]
-
Data Presentation: Typical Rf Values
The following table provides representative Rf values for the reactants and product. These values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature. The recommended eluent is 3:1 Hexanes:Ethyl Acetate .
| Compound | Function | Expected Polarity | Typical Rf Value |
| tert-Butyl piperazine-1-carboxylate | Starting Material (Amine) | High | ~ 0.20 |
| 4-Nitrobenzoyl chloride | Starting Material (Acid Chloride) | Low to Medium | ~ 0.65 |
| This compound | Product | Medium | ~ 0.45 |
Troubleshooting Guide
Problem: My spots are streaking or elongated.
-
Cause: The sample may be too concentrated or overloaded on the plate.[14][15]
-
Solution: Dilute your sample solution and re-spot. Ensure the spots applied are small and not overloaded.[13][14]
-
Cause: The compound might be acidic or basic.[13]
-
Solution: For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to the eluent. For basic compounds, like the piperazine starting material, add a small amount (0.1–2.0%) of triethylamine to the eluent to improve spot shape.[13][14]
Problem: I cannot see any spots on the plate.
-
Solution: Try concentrating your sample or spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[15][16]
-
Cause: The compound may not be UV-active.
-
Solution: Even if a compound is expected to be UV-active, try a secondary visualization method like a potassium permanganate (KMnO4) or p-anisaldehyde stain.[11][14]
-
Cause: The solvent level in the chamber was higher than the origin line.
-
Solution: Ensure the origin line where you spot your samples is always above the level of the eluent in the chamber.[15][16]
Problem: The Rf values are too high (spots are near the solvent front).
-
Cause: The eluent is too polar.[14]
-
Solution: Decrease the proportion of the polar solvent in your mobile phase. For example, change from 3:1 Hexanes:EtOAc to 5:1 Hexanes:EtOAc.[14]
Problem: The Rf values are too low (spots are near the baseline).
-
Cause: The eluent is not polar enough.[14]
-
Solution: Increase the proportion of the polar solvent in your mobile phase. For example, change from 3:1 Hexanes:EtOAc to 2:1 Hexanes:EtOAc.[14]
Problem: The starting material and product spots are not well-separated.
-
Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Try a different solvent system. You can experiment with different ratios of Hexanes:EtOAc or replace one of the solvents (e.g., try Dichloromethane/Methanol). A co-spot is very useful here to determine if two spots are truly different compounds.[5]
Problem: My reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) creates a large smear.
-
Cause: The high-boiling reaction solvent is interfering with the chromatography.[5]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[5] Alternatively, perform a mini-workup by diluting an aliquot with ethyl acetate, washing with water, and spotting the organic layer.[7]
Workflow and Logic Diagrams
Caption: Experimental workflow for monitoring reaction progress using TLC.
Caption: A logical guide for troubleshooting common TLC issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methods for obtaining Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The methodologies discussed are based on established chemical principles and adapted from analogous reactions, offering a framework for the efficient synthesis of this versatile building block.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Acyl Chloride Acylation | Method 2: Amide Coupling |
| Starting Materials | 1-Boc-piperazine, 4-Nitrobenzoyl chloride | 1-Boc-piperazine, 4-Nitrobenzoic acid |
| Key Reagents | Triethylamine (or other base) | HATU, DIPEA (or other coupling agent and base) |
| Reaction Type | Nucleophilic Acyl Substitution | Amide Bond Formation via Activated Ester |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 2 - 18 hours |
| Expected Yield | High | High |
| Key Advantages | Utilizes readily available and highly reactive acyl chloride. Generally faster reaction times. | Avoids the handling of moisture-sensitive acyl chlorides. Wide range of coupling agents available. |
| Potential Challenges | 4-Nitrobenzoyl chloride is moisture sensitive. By-product (HCl) needs to be neutralized. | Coupling agents can be expensive. Longer reaction times may be required. |
Method 1: Acylation with 4-Nitrobenzoyl Chloride
This method involves the direct reaction of 1-Boc-piperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (1.5 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Method 2: Amide Coupling with 4-Nitrobenzoic Acid
This approach utilizes a coupling agent to activate the carboxylic acid of 4-nitrobenzoic acid, facilitating the formation of an amide bond with 1-Boc-piperazine.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.1 equivalents), 1-Boc-piperazine (1.0 equivalent), and a coupling agent such as HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Conclusion
Both the acyl chloride acylation and the amide coupling methods are viable for the synthesis of this compound. The choice between the two will depend on factors such as the availability and cost of reagents, desired reaction time, and the scale of the synthesis. For rapid, small-scale syntheses where the acyl chloride is readily available, Method 1 may be preferred. For larger-scale preparations or when avoiding moisture-sensitive reagents is a priority, the amide coupling approach (Method 2) offers a robust alternative. Optimization of reaction conditions for either method may be necessary to achieve the desired yield and purity for specific applications.
A Comparative Analysis of the Biological Activity of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrobenzoyl-Piperazine Analogs in Anticancer and Antimicrobial Applications, Supported by Experimental Data.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate have emerged as compounds of interest, primarily as versatile intermediates in the synthesis of molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[1] This guide provides a comparative overview of the biological activity of this compound and its structurally related analogs, presenting available quantitative data, detailed experimental protocols, and diagrammatic representations of relevant experimental workflows.
Cytotoxic Activity Against Cancer Cell Lines
While specific biological data for this compound is not extensively available in the public domain, a study on its close analog, 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine , provides valuable insights into the potential anticancer activity of this class of compounds.[2] In this analog, the tert-butyl carbamate group is replaced by a 4-chlorobenzhydryl moiety. The cytotoxic effects of this and other substituted benzoyl-piperazine derivatives were evaluated against a panel of human cancer cell lines.
The data indicates that the nature of the substituent on the benzoyl ring significantly influences the cytotoxic potency. For instance, the analog with a 4-nitro substituent demonstrated notable activity against several cancer cell lines.[2]
Below is a summary of the 50% growth inhibition (GI₅₀) values for 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine and a selection of its analogs from the same study.[2]
| Compound ID | R (Substituent on Benzoyl Ring) | HUH7 (Liver) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) |
| 5e | 4-NO₂ | >40 | 1.91 | >40 |
| 5a | 4-Cl | 1.63 | 0.44 | 1.83 |
| 5b | 4-F | 1.13 | 0.31 | 1.25 |
| 5c | 4-CH₃ | 2.10 | 0.85 | 2.54 |
| 5d | 4-OCH₃ | 1.88 | 1.67 | 2.11 |
| 5f | 2,4-diCl | 1.45 | 1.22 | 1.76 |
| 5g | 2,4-diF | 2.15 | 1.58 | 2.33 |
Antimicrobial Potential of Piperazine Derivatives
Experimental Protocols
Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[2]
A general synthetic route to this class of compounds involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides.
Procedure:
-
To a solution of 1-(4-chlorobenzhydryl)piperazine in dichloromethane (DCM), an equimolar amount of the respective substituted benzoyl chloride is added.
-
Triethylamine (TEA) is added as a base to neutralize the hydrochloric acid formed during the reaction.
-
The reaction mixture is stirred at room temperature for 6-7 hours.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivative.
Sulforhodamine B (SRB) Assay for Cytotoxicity[2]
This assay is used to determine cell density based on the measurement of cellular protein content.
Procedure:
-
Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.
-
The cells are then treated with the test compounds at various concentrations for 72 hours.
-
After the incubation period, the cells are fixed with cold trichloroacetic acid (TCA).
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 510 nm using a microplate reader.
-
The 50% growth inhibition (GI₅₀) is calculated from the dose-response curves.
Signaling Pathways
The precise signaling pathways modulated by this compound and its close analogs are not well-defined in the current literature. However, many piperazine-containing anticancer agents are known to target various components of cell signaling cascades that are critical for cancer cell proliferation and survival.[6]
A potential, though unconfirmed, mechanism of action for cytotoxic piperazine derivatives could involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator in many cancers.[6]
Conclusion
This compound and its analogs represent a class of compounds with significant potential in medicinal chemistry. While direct biological data for the title compound is limited, the available information on its close analogs, particularly in the context of anticancer activity, underscores the importance of the nitrobenzoyl-piperazine scaffold. The cytotoxicity data for 1-(4-nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine highlights the promising, albeit moderate, anticancer effects of this structural motif. Further structure-activity relationship studies are warranted to explore the full therapeutic potential of this chemical class, including a systematic evaluation of the influence of the tert-butyl carbamate group on biological activity. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and further elucidate the mechanisms of action of these compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Structure-activity relationship (SAR) studies of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate derivatives
A comprehensive analysis of the structure-activity relationship (SAR) of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate derivatives and their analogs reveals critical insights into their potential as anticancer agents. This guide compares the cytotoxic effects of a series of substituted benzoylpiperazine derivatives, providing experimental data and methodologies for researchers in drug discovery and development.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was evaluated against a panel of human cancer cell lines. The core structure under consideration is the 4-nitrobenzoyl piperazine moiety. The data presented below is for a closely related series of compounds, providing a valuable surrogate for understanding the SAR of 4-nitrobenzoyl piperazine derivatives.
The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of these compounds, highlighting the impact of different substituents on the benzoyl ring.
| Compound ID | Substituent (R) | GI₅₀ (µM) on HUH7 (Liver Cancer) | GI₅₀ (µM) on MCF7 (Breast Cancer) | GI₅₀ (µM) on HCT116 (Colon Cancer) |
| 5a | 4-Chloro | >40 | 12.3 | 20.3 |
| 5b | 4-Fluoro | 13.9 | 10.2 | 11.2 |
| 5c | 4-Methoxy | 11.8 | 10.8 | 13.8 |
| 5d | 4-Methyl | 18.6 | 13.5 | 15.6 |
| 5e | 4-Nitro | 9.6 | 8.1 | 10.4 |
| 5f | 2,4-Dichloro | 10.2 | 9.8 | 12.1 |
| 5g | 2,4-Difluoro | 12.5 | 11.5 | 14.7 |
| Data sourced from a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, where the core piperazine structure is modified with a 4-chlorobenzhydryl group instead of a tert-butyl carboxylate. |
From this data, it is evident that the derivative with a 4-nitro substituent (compound 5e ) consistently demonstrates the most potent cytotoxic activity across the tested cancer cell lines.[1] This suggests that the electron-withdrawing nature of the nitro group at the para position of the benzoyl ring is favorable for anticancer activity in this series of compounds.
Structure-Activity Relationship (SAR)
The following diagram illustrates the logical relationship of the structure-activity observations for the compared benzoylpiperazine derivatives.
Caption: SAR of Substituted Benzoylpiperazines.
Experimental Protocols
In Vitro Cytotoxicity Evaluation (MTT Assay)
A widely used method to assess cell viability and the cytotoxic potential of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
The following diagram illustrates the general workflow for evaluating the cytotoxicity of the derivatives.
Caption: General Experimental Workflow.
Potential Signaling Pathway Involvement
Piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that regulate cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.
The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel anticancer agents.
Caption: Potential Target Signaling Pathway.
References
A Comparative Purity Analysis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds, the purity of starting materials and intermediates is paramount. Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is a key building block in the development of various biologically active molecules. The presence of impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in downstream applications. This guide provides a comparative analysis of the purity of this compound from three hypothetical, yet representative, suppliers: Alpha Chemicals, Beta Synthesis, and Gamma Fine-Chemicals. The comparison is based on rigorous analytical testing using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Purity Comparison Summary
The purity of this compound from the three suppliers was assessed, and the results are summarized in the table below. The data reveals differences in overall purity and the nature of the impurities present.
| Supplier | Lot Number | Purity by HPLC-UV (%) | Major Impurities Detected by LC-MS | ¹H NMR Purity (%) | Appearance |
| Alpha Chemicals | AC-2025-001 | 99.2 | 4-Nitrobenzoic acid, Tert-butyl piperazine-1-carboxylate | >99 | Off-white solid |
| Beta Synthesis | BS-2025-001 | 97.5 | Unidentified peak at RRT 1.15, 1-(4-Nitrobenzoyl)piperazine | 98 | Pale yellow solid |
| Gamma Fine-Chemicals | GFC-2025-001 | 98.8 | Residual starting materials | >99 | White crystalline solid |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below. These protocols are designed to be readily adaptable for in-house verification.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is employed for the quantitative determination of the purity of this compound and for the detection of impurities with a UV chromophore.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are prepared by dissolving approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the main component and for identifying and quantifying impurities, including residual solvents.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of the deuterated solvent.
-
Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: The purity is estimated by comparing the integral of the characteristic peaks of the compound to the integrals of impurity peaks and a known internal standard. The tert-butyl group protons, appearing as a singlet around 1.4-1.5 ppm, are often used for quantification.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is utilized for the identification of impurities by providing mass information, which aids in their structural elucidation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.
-
LC Conditions: The same conditions as the HPLC-UV method can be applied.
-
Mass Spectrometry Analysis: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 100-1000) to detect the molecular ions of the main compound and any co-eluting impurities.
Visualizing the Analysis and Application
To better understand the workflow and a potential application of this chemical, the following diagrams are provided.
Caption: Experimental workflow for purity comparison.
Caption: Synthesis and hypothetical signaling pathway.
Spectroscopic Data Validation of Synthesized Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the spectroscopic data for synthesized Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. By comparing experimental data with reference values for a closely related analogue and considering the characteristic spectral features of its constituent functional groups, we offer a robust framework for the structural confirmation of this compound.
Executive Summary
The validation of this compound (CAS 509073-62-5) is crucial for ensuring the quality and purity of subsequent active pharmaceutical ingredients. This guide presents a detailed analysis of its expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. Due to the limited availability of published experimental spectra for the title compound, this guide leverages detailed experimental data for the key structural analogue, 1-(4-nitrobenzoyl)piperazine, and integrates the well-established spectroscopic signatures of the tert-butoxycarbonyl (Boc) protecting group. This comparative approach allows for a confident, albeit predictive, validation of the synthesized product.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and reference spectroscopic data. The reference data is for 1-(4-nitrobenzoyl)piperazine, which provides the core spectral features of the piperazine and 4-nitrobenzoyl moieties. The expected data for the title compound incorporates the additional signals anticipated from the Boc protecting group.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Assignment | Reference Compound: 1-(4-nitrobenzoyl)piperazine | Synthesized Compound: this compound (Expected) |
| Piperazine Protons (4H) | 2.81 (br s), 2.96 (br s) | ~3.5-3.8 (br m) |
| Piperazine Protons (4H) | 3.33 (br s), 3.77 (br s) | ~3.5-3.8 (br m) |
| Aromatic Protons (2H, ortho to C=O) | 7.56 (d, J=8.7 Hz) | ~7.6 (d, J≈8.8 Hz) |
| Aromatic Protons (2H, meta to C=O) | 8.27 (d, J=8.7 Hz) | ~8.3 (d, J≈8.8 Hz) |
| Boc Protons (9H) | - | ~1.47 (s) |
Note: The broad signals for the piperazine protons in the reference compound are due to conformational exchange. In the Boc-protected compound, the signals are expected to be multiplets due to the influence of the carbamate group.
Table 2: ¹³C NMR Spectroscopic Data Comparison (101 MHz, CDCl₃)
| Assignment | Reference Compound: 1-(4-nitrobenzoyl)piperazine [1] | Synthesized Compound: this compound (Expected) |
| Piperazine Carbons | 43.5, 46.0, 46.6, 49.0 | ~43-47 |
| Aromatic Carbons (meta to C=O) | 124.0 | ~124.0 |
| Aromatic Carbons (ortho to C=O) | 128.2 | ~128.0 |
| Aromatic Carbon (ipso to C=O) | 142.2 | ~142.0 |
| Aromatic Carbon (para to C=O) | 148.5 | ~148.5 |
| Carbonyl Carbon (Amide) | 163.1 | ~169.0 |
| Boc Tertiary Carbon | - | ~80.5 |
| Boc Methyl Carbons | - | ~28.4 |
| Carbonyl Carbon (Carbamate) | - | ~154.7 |
Table 3: FT-IR Spectroscopic Data Comparison (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected Peaks for Synthesized Compound |
| N-O Stretch (Nitro Group) | 1550-1500 (asymmetric), 1350-1300 (symmetric) | ~1525, ~1345 |
| C=O Stretch (Amide) | 1680-1630 | ~1640 |
| C=O Stretch (Carbamate) | 1740-1690 | ~1700 |
| C-N Stretch (Amide/Amine) | 1250-1020 | Present |
| C-H Stretch (Aromatic) | 3100-3000 | Present |
| C-H Stretch (Aliphatic) | 3000-2850 | Present |
| C(CH₃)₃ Bending (Boc Group) | 1390-1365 | ~1390, ~1365 |
Table 4: Mass Spectrometry Data
| Parameter | Expected Value for Synthesized Compound |
| Molecular Formula | C₁₆H₂₁N₃O₅ |
| Molecular Weight | 335.36 g/mol |
| Expected [M+H]⁺ (ESI-MS) | 336.1503 |
| Expected [M+Na]⁺ (ESI-MS) | 358.1322 |
| Common Fragments (ESI-MS/MS) | Loss of Boc group (m/z 236), loss of tert-butyl group (m/z 280) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0 to 200 ppm. A larger number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 scans) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The data should be collected over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or a time-of-flight (TOF) analyzer to obtain accurate mass measurements.
-
Visualization of Validation Workflow and Molecular Structure
The following diagrams illustrate the logical workflow for spectroscopic validation and the molecular structure of the target compound.
Caption: Workflow for the spectroscopic validation of the synthesized compound.
References
Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the development of highly specific antibodies against small molecule targets is a critical step in immunoassay development and drug discovery. This guide provides a comprehensive overview of the anticipated cross-reactivity profile of antibodies developed using Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate as a hapten. Due to the absence of publicly available cross-reactivity data for this specific derivative, this guide presents a comparative analysis based on structural homology to inform on potential cross-reactants and outlines the requisite experimental protocols for empirical validation.
The core structure, featuring a piperazine ring and a nitrophenyl group, is a common motif in medicinal chemistry. Consequently, antibodies raised against this hapten may exhibit cross-reactivity with other structurally related molecules, potentially leading to inaccurate measurements in immunoassays or off-target effects in therapeutic applications. This guide serves as a practical framework for designing and interpreting cross-reactivity studies for this class of compounds.
Data Presentation: Predicted Cross-Reactivity Profile
The specificity of an antibody is paramount. Cross-reactivity is quantitatively assessed by comparing the concentration of a test compound required to inhibit antibody binding by 50% (IC50) to the IC50 of the target analyte.
Hypothetical Cross-Reactivity Data for Antibodies Against this compound
| Compound | Structure | Structural Relationship to Target Antigen | Predicted IC50 (nM) | Predicted Cross-Reactivity (%) |
| This compound (Target Antigen) | [Image of this compound] | Target Hapten | 10 | 100 |
| 1-(4-Nitrobenzoyl)piperazine | [Image of 1-(4-nitrobenzoyl)piperazine] | Lacks the tert-butyl carboxylate group | 50 | 20 |
| Tert-butyl 4-benzoylpiperazine-1-carboxylate | [Image of Tert-butyl 4-benzoylpiperazine-1-carboxylate] | Lacks the nitro group | 200 | 5 |
| 4-Nitrobenzoic acid | [Image of 4-Nitrobenzoic acid] | Represents the nitrobenzoyl moiety | 1000 | 1 |
| Piperazine | [Image of Piperazine] | Core piperazine ring | > 10,000 | < 0.1 |
| Tert-butyl piperazine-1-carboxylate | [Image of Tert-butyl piperazine-1-carboxylate] | Piperazine with tert-butyl carboxylate group | 5000 | 0.2 |
| 1-(4-Aminobenzoyl)piperazine | [Image of 1-(4-aminobenzoyl)piperazine] | Nitro group reduced to an amino group | 800 | 1.25 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
Accurate determination of antibody cross-reactivity is achieved through robust and well-controlled immunoassays. The most common method is the competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).
-
Primary Antibody: Antibody raised against the target hapten.
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Test Compounds: Target antigen and potential cross-reactants.
-
Blocking Buffer: e.g., 5% non-fat dry milk or 1% BSA in PBS.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Substrate Solution: e.g., TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2 M H₂SO₄.
-
Plate reader.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target antigen (standard curve) and the potential cross-reactants in assay buffer (e.g., PBS).
-
In a separate plate or tubes, pre-incubate 50 µL of each concentration of the standard or test compound with 50 µL of the diluted primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. . Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the target antigen concentration.
-
Determine the IC50 value for the target antigen and each test compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) x 100
Mandatory Visualization
To elucidate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for the development and validation of antibodies against a small molecule hapten.
Caption: Step-by-step workflow of a competitive ELISA for cross-reactivity analysis.
Benchmarking the efficiency of catalysts for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate synthesis
A Comparative Guide to the Efficiency of Catalysts for the Synthesis of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound is a crucial step in the development of various pharmaceutically active molecules. This guide provides a comparative analysis of different catalytic systems for this amide bond formation, offering insights into their efficiency based on experimental data from related reactions. The objective is to assist researchers in selecting the most suitable catalyst and reaction conditions for their specific needs, considering factors such as yield, reaction time, and green chemistry principles.
Catalyst Performance Comparison
The following table summarizes the performance of common coupling reagents and a boric acid-based catalytic system for the synthesis of this compound. The data is compiled from analogous amidation reactions and provides a benchmark for catalyst efficiency.
| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| EDC/HOBt | 4-Nitrobenzoic acid, 1-Boc-piperazine, EDC, HOBt, DIPEA | DMF | 23 | 5 | ~90-95 |
| HATU | 4-Nitrobenzoic acid, 1-Boc-piperazine, HATU, DIPEA | DMF | 23 | 2-4 | >95 |
| Boric Acid | 4-Nitrobenzoic acid, 1-Boc-piperazine, Boric Acid | Toluene | 110 (reflux) | 16-24 | ~85-90 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the benchmarked catalytic systems are provided below.
EDC/HOBt Mediated Synthesis
This method utilizes the widely used carbodiimide coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
Materials:
-
4-Nitrobenzoic acid
-
Tert-butyl piperazine-1-carboxylate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-Nitrobenzoic acid (1.0 eq.) and Tert-butyl piperazine-1-carboxylate (1.05 eq.) in DMF at 0 °C, add HOBt (1.1 eq.) and DIPEA (2.0 eq.).
-
Add EDC (1.1 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
HATU Mediated Synthesis
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[1]
Materials:
-
4-Nitrobenzoic acid
-
Tert-butyl piperazine-1-carboxylate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 4-Nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Tert-butyl piperazine-1-carboxylate (1.05 eq.) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up the reaction as described in the EDC/HOBt protocol.
-
Purify the product by silica gel column chromatography.
Boric Acid Catalyzed Synthesis
This method represents a "greener" approach to amidation, utilizing a less toxic and more environmentally benign catalyst.[2]
Materials:
-
4-Nitrobenzoic acid
-
Tert-butyl piperazine-1-carboxylate
-
Boric Acid (B(OH)₃)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-Nitrobenzoic acid (1.0 eq.), Tert-butyl piperazine-1-carboxylate (1.2 eq.), and Boric Acid (0.1 eq.) in toluene.
-
Heat the mixture to reflux (approximately 110 °C) and continue for 16-24 hours, with azeotropic removal of water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel chromatography.
Visualizing the Process
The following diagrams illustrate the general experimental workflow and the fundamental reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for catalyst-mediated amidation.
References
In-vitro assay validation for compounds derived from Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
A Comparative Guide to In-Vitro Assay Validation for Novel Piperazine-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating In-Vitro Assays for Compounds Derived from Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
The discovery of novel therapeutic agents requires rigorous testing to determine their efficacy and safety. For piperazine derivatives, such as those synthesized from this compound, a crucial step in this process is the validation of in-vitro assays. These assays provide the foundational data on a compound's biological activity, guiding further development.[1][2][3][4] This guide offers a comparative overview of common in-vitro assays, their validation parameters, and detailed experimental protocols, using data from analogous piperazine compounds to illustrate key concepts.
I. Comparison of Key In-Vitro Assays for Biological Activity Screening
A variety of in-vitro assays are available to assess the biological activity of novel compounds. The choice of assay depends on the anticipated therapeutic target and the desired endpoint, such as cell viability, enzyme inhibition, or antimicrobial activity.[1][2][5] Below is a comparison of commonly employed assays relevant to the screening of piperazine derivatives.
Table 1: Comparison of Common In-Vitro Assays
| Assay Type | Principle | Common Assays | Advantages | Disadvantages |
| Cell Viability | Measures the number of viable cells in a population after exposure to a compound.[5] | MTT, MTS, XTT, WST-1, CellTiter-Glo® (ATP assay), Real-Time Cell Analysis (RTCA) | High-throughput, cost-effective, well-established protocols.[5][6] RTCA provides real-time kinetic data.[6] | Indirect measure of cell death, can be confounded by metabolic activity, endpoint assays provide a single snapshot in time.[6] |
| Enzyme Inhibition | Quantifies the ability of a compound to inhibit the activity of a specific enzyme. | Urease Inhibition Assay, Tyrosinase Inhibition Assay | Provides direct information on the mechanism of action, sensitive. | Requires purified enzyme, may not reflect cellular activity. |
| Antimicrobial Activity | Determines the minimum concentration of a compound that inhibits the growth of a microorganism. | Minimum Inhibitory Concentration (MIC) Assay | Direct measure of antimicrobial effect, clinically relevant. | Results can be influenced by culture conditions. |
II. Quantitative Performance Data from Piperazine Derivative Studies
While specific data for this compound is not publicly available, the following tables summarize the performance of various in-vitro assays for other piperazine derivatives, providing a benchmark for expected activities and assay sensitivities.
Table 2: Urease Inhibitory Activity of Piperazine-Based Benzimidazole Derivatives [7]
| Compound | IC50 (µM) ± SEM |
| 9g | 1.75 ± 0.25 |
| 9h | 2.40 ± 0.36 |
| 9l | 0.15 ± 0.09 |
| 9m | 0.35 ± 0.34 |
| Thiourea (Standard) | 23.11 ± 0.21 |
Table 3: Antiproliferative Activity of Vindoline-Piperazine Conjugates [8]
| Compound | Cell Line | GI50 (µM) |
| 23 | MDA-MB-468 (Breast Cancer) | 1.00 |
| 25 | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 |
Table 4: Antitubercular Activity of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids [9]
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv |
| 7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l | 0.78 |
| 7a, 7r | 1.56 |
| Ethambutol (Standard) | 1.56 |
| Rifampicin (Standard) | 0.78 |
| Isoniazid (Standard) | <0.78 |
III. Experimental Protocols for Key Assays
Detailed and standardized protocols are essential for the reproducibility and validation of in-vitro assays.[10]
A. Cell Viability Assay: MTT Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
B. Enzyme Inhibition Assay: Urease Inhibition Protocol[7]
-
Reaction Mixture: Prepare a reaction mixture containing 25 µL of urease enzyme solution, 55 µL of phosphate buffer, and 5 µL of the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture at 30°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 15 µL of urea solution.
-
Incubation: Incubate the reaction mixture at 30°C for 50 minutes.
-
Ammonia Detection: Stop the reaction and determine the amount of ammonia produced using a colorimetric method.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
IV. Visualization of Workflows and Pathways
Diagrams are crucial for visualizing experimental processes and biological pathways.
Caption: A generalized workflow for in-vitro cell-based assay validation.
Caption: A simplified signaling pathway illustrating compound-target interaction.
Caption: Key parameters for the validation of an in-vitro assay.
References
- 1. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. The Importance of In Vitro Assays [visikol.com]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nibib.nih.gov [nibib.nih.gov]
Head-to-head comparison of different protecting groups for the piperazine moiety
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to modulate physicochemical properties like solubility and bioavailability.[1][2] However, the symmetrical nature of piperazine, with its two reactive nitrogen atoms, presents a significant synthetic challenge: achieving selective functionalization. This guide provides a comprehensive, data-driven comparison of common protecting groups for the piperazine moiety, offering a toolkit for researchers to devise robust and flexible synthetic strategies.
Orthogonal Protecting Groups: A Comparative Overview
The ideal protecting group strategy allows for the selective removal of one group in the presence of others, a concept known as orthogonality.[1] This is critical in the multi-step synthesis of complex molecules. The following table summarizes the key characteristics of the most common protecting groups used for the mono-protection of piperazine.
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Orthogonality & Stability | Typical Yields |
| Boc (tert-Butoxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA in DCM, HCl in dioxane)[1][3] | Stable to base and hydrogenolysis.[1] Orthogonal to Fmoc, Cbz, Alloc. | >93.5% (for protection)[4] |
| Cbz (Carboxybenzyl) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][5] | Stable to acidic and basic conditions.[6] Orthogonal to Boc, Fmoc, Alloc. | High yields often reported for protection and deprotection.[1] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-succinamide or Fmoc-Cl | Mild Base (e.g., 20% piperidine in DMF)[7][8] | Stable to acid and hydrogenolysis.[9] Orthogonal to Boc, Cbz, Alloc. | High yields in solid-phase peptide synthesis (SPPS).[7] |
| Alloc (Allyloxycarbonyl) | CH₂=CHCH₂OCO- | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[10][11] | Stable to acidic and basic conditions.[11] Orthogonal to Boc, Cbz, Fmoc. | 87% reported for a two-step protection process.[10] |
| TFA (Trifluoroacetyl) | CF₃CO- | Trifluoroacetic anhydride or Ethyl trifluoroacetate | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O)[12] | Stable to acidic conditions and hydrogenolysis.[12] Orthogonal to Boc and Cbz. | - |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the piperazine moiety are crucial for reproducible results. The following are representative protocols for the protecting groups discussed.
Boc Protection and Deprotection
Protocol 1: Mono-Boc Protection of Piperazine [4]
-
Reaction Setup: Dissolve piperazine in a suitable solvent such as methanol or acetic acid. To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.
-
Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Purification: Cool the reaction mixture, perform liquid-liquid extraction using ethyl acetate, dry the combined organic layers, and concentrate under reduced pressure.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [3]
-
Materials: N-Boc protected piperazine derivative, anhydrous DCM, TFA, saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Stir the reaction mixture for 1-4 hours at room temperature, monitoring progress by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
-
Cbz Protection and Deprotection
Protocol 3: Cbz Protection of an Amine (Schotten-Baumann Conditions) [5]
-
Dissolution: Dissolve the amine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with cold 2 M HCl to pH 2-3. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis [5]
-
Setup: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Protection and Deprotection
Protocol 5: Fmoc Protection of an Amine [9]
-
Reaction: Dissolve the amine (e.g., D-Threonine, 42.0 mmol) and Fmoc-succinamide (44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL). Stir at room temperature for 16 hours.
-
Work-up: Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract with diethyl ether. Acidify the aqueous layer to pH 1 with 1 M HCl. Extract the product, dry the organic layer, and concentrate.
Protocol 6: Fmoc Deprotection [8]
-
Reaction: Dissolve the Fmoc-protected compound in a 20% solution of piperidine in DMF. Stir at room temperature. The reaction is typically rapid.
-
Work-up: For solid-phase synthesis, the resin is washed to remove the cleaved Fmoc group and excess piperidine.[7] For solution-phase, a suitable extraction procedure would be employed.
Alloc Protection and Deprotection
Protocol 7: Alloc Protection of an Amine [10]
-
Reaction: To a mixture of the amine (0.0842 mmol) and NaHCO₃ (6 equivalents) in THF/H₂O at room temperature, add allyl chloroformate (3 equivalents). Stir for 12 hours.
-
Work-up: Extract with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 8: Alloc Deprotection [10]
-
Reaction: Treat a stirred solution of the Alloc-protected compound in CH₂Cl₂ at 0°C under Argon with PhSiH₃ (7.0 equivalents) followed by Pd(PPh₃)₄ (10 mol%). Stir for 1 hour at 0°C.
-
Work-up: Concentrate under reduced pressure and purify by column chromatography.
Visualizing Synthetic Strategies
Diagrams can clarify the relationships between different protecting groups and the workflows involved in their use.
Caption: Orthogonal deprotection strategies for common piperazine protecting groups.
Caption: A typical workflow for the selective functionalization of piperazine.
Conclusion
The choice of a protecting group for the piperazine moiety is a critical decision in the design of a synthetic route. While Boc remains a standard choice due to its robustness, its removal requires harsh acidic conditions that may not be suitable for sensitive substrates.[1][3] Cbz, Fmoc, and Alloc offer valuable orthogonal alternatives, each with distinct deprotection mechanisms that expand the synthetic chemist's toolbox.[1] By understanding the comparative performance and experimental conditions detailed in this guide, researchers can select the optimal protecting group strategy to efficiently synthesize complex molecules containing the valuable piperazine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Synthesis Methods for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount for consistent and reliable results. This guide provides a comparative analysis of the published synthesis methods for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, a key intermediate in various pharmaceutical applications.
Comparison of Synthetic Approaches
The primary synthetic route to this compound involves the reaction of a commercially available Boc-protected piperazine with an activated 4-nitrobenzoic acid derivative.
| Method | Reagents | General Conditions | Reported Yield | Purity | Key Considerations |
| Method 1: Acylation with Acyl Chloride | Tert-butyl piperazine-1-carboxylate, 4-Nitrobenzoyl chloride, Triethylamine (or other non-nucleophilic base) | Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran), Room temperature or 0 °C to room temperature | Not explicitly reported for this specific product, but analogous reactions suggest yields can be high (>80%). | Dependent on purification. | The reaction is typically fast. The use of a base is crucial to neutralize the HCl byproduct. The quality of 4-nitrobenzoyl chloride can impact yield and purity. |
| Alternative (Hypothetical): Peptide Coupling | Tert-butyl piperazine-1-carboxylate, 4-Nitrobenzoic acid, Coupling agents (e.g., DCC, EDC, HATU) | Aprotic solvent (e.g., Dichloromethane, Dimethylformamide) | Not reported. | Dependent on purification. | This method avoids the need to prepare the acyl chloride. However, it involves more reagents and may require more complex purification to remove coupling agent byproducts. |
Experimental Protocols
Method 1: Acylation with 4-Nitrobenzoyl Chloride (Generalized Protocol)
This protocol is based on standard N-acylation procedures for piperazine derivatives.
Materials:
-
Tert-butyl piperazine-1-carboxylate
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography (optional)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous DCM, add triethylamine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the stirred mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical framework for comparing synthetic methods, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound via N-acylation.
Caption: Logical relationship for comparing the reproducibility and feasibility of different synthesis methods.
Conclusion and Recommendations
The N-acylation of tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride stands as the most direct and likely reproducible method for synthesizing this compound. For researchers aiming to synthesize this compound, it is recommended to:
-
Optimize Reaction Conditions: Systematically vary parameters such as reaction time, temperature, and stoichiometry to maximize yield and purity.
-
Ensure Reagent Quality: Use high-purity starting materials, as impurities can significantly affect the outcome of the reaction.
-
Thoroughly Characterize the Product: Confirm the identity and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
By following a systematic approach based on the generalized protocol provided, researchers can achieve a reproducible synthesis of this valuable intermediate, ensuring the consistency and reliability of their subsequent research and development activities.
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides procedural guidance for the disposal of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate based on general knowledge of piperazine and nitro compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations. This guide is intended for use by trained laboratory personnel.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, containing both a piperazine moiety and a nitroaromatic group, requires careful handling due to its potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2] In case of insufficient ventilation, use a respirator.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources, as nitro compounds can be flammable or explosive.[2][3]
Hazard Summary
The following table summarizes the potential hazards associated with this compound, based on data for similar chemical structures.
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[1][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][5][6] |
| Eye Damage/Irritation | May cause serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
| Environmental Hazards | Potentially harmful to aquatic life.[1] |
| Flammability/Explosivity | As a nitro compound, it may have explosive properties under certain conditions (e.g., heat, shock).[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility.
1. Waste Segregation and Collection:
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[2] Aromatic nitro compounds can be reactive.[2]
-
Collect waste in a dedicated, clearly labeled, and securely sealed container. The container must be compatible with the chemical.
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed container in a designated, well-ventilated hazardous waste storage area away from incompatible materials, such as oxidizing acids.[7]
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with an accurate description of the waste, including its chemical name and quantity.[2]
-
The licensed facility will typically use high-temperature incineration with flue gas scrubbing to destroy the chemical in a controlled and environmentally sound manner.[2]
4. Spill Response:
-
In the event of a spill, evacuate the area immediately.[1]
-
Remove all ignition sources.[1]
-
Contain the spill using an inert, absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
The logical workflow for the disposal of this compound is illustrated in the following diagram.
Caption: Disposal workflow for this compound.
Important Considerations:
-
Never dispose of this chemical down the drain or in the regular trash.[1]
-
Maintain an up-to-date chemical inventory to track the age and condition of chemicals, especially those like nitro compounds that can become more hazardous over time.[3]
-
Always follow the specific disposal protocols established by your institution's EHS department.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. essr.umd.edu [essr.umd.edu]
- 4. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
Personal protective equipment for handling Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
Comprehensive Safety Protocol for Tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for this compound. The following procedural recommendations are based on best practices for handling similar chemical structures, including nitro-containing aromatic compounds and piperazine derivatives.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, a multi-layered approach to personal protective equipment is mandatory. This includes a combination of engineering controls and appropriate PPE.[1] All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and a safety shower must be readily accessible. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended if there is a significant risk of splashing. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant or standard long-sleeved laboratory coat must be worn and kept fully buttoned. | Inspect gloves for any signs of degradation or puncture before use.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator or a European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a chemical fume hood.[1][2] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
| Body | Long-sleeved clothing or a lab coat should be worn to prevent skin exposure.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safe handling of this compound.
Preparation:
-
Ensure a safety shower and eyewash station are accessible and in good working order.[2]
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
Avoid the formation of dust when handling the solid material.[2][3][4]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4] Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][4] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Move the individual to fresh air.[3][4] If not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, keep it running.[1]
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[1]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[1]
-
Report: Report the spill to the laboratory supervisor.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated and clearly labeled hazardous waste container.[1]
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.[1]
-
Disposal: Dispose of the contents and container through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not let the product enter drains.[4][5]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
